1-Methyl-6,7-dihydro-1H-indol-4(5H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-6,7-dihydro-5H-indol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-10-6-5-7-8(10)3-2-4-9(7)11/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQFXLPORSTNMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20299631 | |
| Record name | 1-Methyl-1,5,6,7-tetrahydro-4H-indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20299631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51471-08-0 | |
| Record name | 51471-08-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131678 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-1,5,6,7-tetrahydro-4H-indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20299631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-6,7-dihydro-1H-indol-4(5H)-one is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As a derivative of the 6,7-dihydro-1H-indol-4(5H)-one scaffold, it holds potential for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its basic properties, including its chemical structure, and available data on its synthesis. Due to the limited availability of specific experimental data for this N-methylated analog, this guide also extrapolates potential properties and biological activities based on the well-characterized parent compound and related indole derivatives, while clearly indicating the absence of direct experimental evidence.
Core Properties
This compound is characterized by a fused ring system consisting of a pyrrole ring and a cyclohexanone ring, with a methyl group substituted at the nitrogen atom of the pyrrole ring.
Chemical and Physical Properties
| Property | This compound | 6,7-dihydro-1H-indol-4(5H)-one |
| CAS Number | 51471-08-0[1] | 13754-86-4[2] |
| Molecular Formula | C₉H₁₁NO | C₈H₉NO[2] |
| Molecular Weight | 149.19 g/mol | 135.16 g/mol [2] |
| Melting Point | Data not available | 188-190 °C[2] |
| Boiling Point | Data not available | 311 °C[3] |
| pKa | Data not available | Data not available |
| logP | Data not available | Data not available |
| Solubility | Data not available | Data not available |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the surveyed literature, its preparation can be inferred from general synthetic methodologies for N-alkylation of indoles and related heterocycles. The compound is mentioned as a starting material in a synthetic scheme for acylation, suggesting its accessibility.[4]
Plausible Synthetic Route: N-Methylation of 6,7-dihydro-1H-indol-4(5H)-one
A common method for the N-methylation of indoles involves the deprotonation of the indole nitrogen followed by reaction with a methylating agent.
Reaction:
Plausible Synthetic Pathway
Experimental Protocol (General Adaptation):
-
Deprotonation: To a solution of 6,7-dihydro-1H-indol-4(5H)-one in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran, dimethylformamide), a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at this temperature for a specified period to allow for the formation of the sodium salt of the indole.
-
Methylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is then added dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Biological Activity and Signaling Pathways
There is no direct experimental evidence detailing the biological activity or associated signaling pathways of this compound in the reviewed literature. However, the parent scaffold and other indole derivatives are known to exhibit a range of biological activities, suggesting potential areas for investigation.
Potential as Hsp90 Inhibitors
Derivatives of 6,7-dihydro-1H-indol-4-one have been identified as inhibitors of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that plays a crucial role in the folding and stability of numerous client proteins, many of which are implicated in cancer cell proliferation and survival. Inhibition of Hsp90 can lead to the degradation of these client proteins, resulting in anti-cancer effects.
Hypothesized Hsp90 Inhibition Pathway
Other Potential Activities
The indole nucleus is a privileged scaffold in medicinal chemistry and is present in numerous compounds with diverse pharmacological activities, including but not limited to:
-
Antimicrobial activity [5]
-
Phosphodiesterase (PDE) inhibition [6]
-
Tubulin polymerization inhibition [7]
Further investigation is required to determine if this compound exhibits any of these or other biological activities.
Spectroscopic Characterization
Specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the surveyed literature. Characterization of this compound would be a critical step following its synthesis to confirm its structure and purity.
Conclusion
This compound is a synthetically accessible derivative of the 6,7-dihydro-1H-indol-4(5H)-one core. While there is a significant lack of direct experimental data regarding its physicochemical properties, biological activity, and spectroscopic characterization, its structural similarity to known bioactive molecules, particularly Hsp90 inhibitors, suggests that it could be a valuable compound for further investigation in drug discovery programs. The synthesis of this compound and subsequent biological and spectroscopic evaluation are necessary to fully elucidate its properties and therapeutic potential. This guide serves as a foundational resource for researchers interested in exploring the chemistry and pharmacology of this and related indole derivatives.
References
- 1. parchem.com [parchem.com]
- 2. 1,5,6,7-Tetrahydro-4H-indol-4-on 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 6. The synthesis and biological evaluation of a novel series of indole PDE4 inhibitors I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
1-Methyl-6,7-dihydro-1H-indol-4(5H)-one chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document covers its chemical structure, IUPAC name, physicochemical properties, synthesis protocols, and its role as a versatile building block in the development of complex polyheterocyclic structures and pharmacologically active agents.
Chemical Structure and IUPAC Name
-
Common Name: this compound
-
IUPAC Name: 1-Methyl-1,5,6,7-tetrahydro-4H-indol-4-one
-
Chemical Formula: C₉H₁₁NO
-
Molecular Weight: 149.19 g/mol
Chemical Structure:
(Note: A placeholder image is used. The structure consists of a pyrrole ring fused to a cyclohexanone ring, with a methyl group attached to the nitrogen atom of the pyrrole ring.)
Physicochemical and Spectral Data
Quantitative data for this compound is not extensively documented in publicly available literature. The table below includes data for the parent compound, 6,7-dihydro-1H-indol-4(5H)-one, which serves as a critical reference. The addition of a methyl group is expected to slightly increase the molecular weight and boiling point, and alter spectral shifts.
| Property | Value (for parent compound 6,7-dihydro-1H-indol-4(5H)-one) | Reference |
| CAS Number | 13754-86-4 | [3] |
| Molecular Formula | C₈H₉NO | [3] |
| Molar Mass | 135.16 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 188-190 °C | [3] |
| Boiling Point | 311 °C | [3] |
| Flash Point | 150 °C | [3] |
| Density | 1.216 g/cm³ | [3] |
| ¹H NMR Spectrum | ¹H NMR data is available for the parent compound. | [4] |
| ¹³C NMR Spectrum | ¹³C NMR data is available for the parent compound. |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the initial synthesis of the 6,7-dihydro-1H-indol-4(5H)-one core, followed by N-methylation. A common and versatile method for constructing the core is the Paal-Knorr pyrrole synthesis.[5][6]
Experimental Protocol: Paal-Knorr Synthesis of the Indole Core
This protocol describes a general method for synthesizing the parent indole core from a 1,4-dicarbonyl precursor.[7]
-
Objective: To synthesize 6,7-dihydro-1H-indol-4(5H)-one from a suitable 1,4-dicarbonyl compound.
-
Reactants:
-
2-(Formylmethyl)cyclohexane-1,3-dione (or a suitable precursor that generates it in situ).
-
Ammonia or a primary amine (for the N-substituted derivative).
-
Solvent (e.g., acetic acid, ethanol).
-
-
Procedure:
-
Dissolve the 1,4-dicarbonyl compound in a suitable solvent, such as acetic acid, in a round-bottom flask.
-
Add an excess of an ammonia source (e.g., ammonium acetate) or a primary amine (for direct N-alkylation).
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired pyrrole derivative.
-
Experimental Protocol: N-Methylation
-
Objective: To methylate the nitrogen of 6,7-dihydro-1H-indol-4(5H)-one.
-
Reactants:
-
6,7-dihydro-1H-indol-4(5H)-one.
-
A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃)).
-
A methylating agent (e.g., methyl iodide (CH₃I), dimethyl sulfate ((CH₃)₂SO₄)).
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF)).
-
-
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6,7-dihydro-1H-indol-4(5H)-one in the anhydrous solvent.
-
Cool the solution in an ice bath and add the base (e.g., NaH) portion-wise. Stir the mixture for 30-60 minutes to allow for the formation of the indolide anion.
-
Add the methylating agent (e.g., methyl iodide) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the resulting this compound via column chromatography.
-
Logical Workflow: General Synthesis Pathway
The following diagram illustrates a generalized workflow for the synthesis of N-substituted tetrahydroindolones, starting from a 1,3-dicarbonyl compound, based on the Paal-Knorr methodology.
Caption: Paal-Knorr synthesis workflow for 1-methyl-tetrahydroindolone.
Applications in Research and Drug Development
The 4,5,6,7-tetrahydroindol-4-one scaffold is a highly valuable starting point for the synthesis of a wide array of polyheterocyclic structures.[8] These resulting compounds often possess significant biological activity, making the core structure and its derivatives, like this compound, crucial for drug discovery programs.
-
Scaffold for Complex Molecules: The presence of both a pyrrole and a ketone functionality allows for diverse chemical modifications, serving as a building block for more complex, fused heterocyclic systems.[8]
-
Antiviral Agents: The broader 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold has been identified as a novel inhibitor of the Hepatitis C Virus (HCV).[9]
-
Kinase Inhibitors: Derivatives of this core structure have been investigated as potent inhibitors of human protein kinase CK2 and the breast cancer resistance protein ABCG2.[8]
-
CNS Drug Candidates: The tetrahydroindolone motif is utilized in synthetic approaches to develop new drugs targeting the central nervous system (CNS).[8]
-
Role of N-Methylation: The "magic methyl" effect is a well-known concept in medicinal chemistry where the addition of a methyl group can significantly improve a compound's metabolic stability, cell permeability, and binding affinity to its target.[10] The N-methyl group in the title compound can therefore be critical for modulating its pharmacokinetic and pharmacodynamic properties in drug development.
References
- 1. parchem.com [parchem.com]
- 2. 6,7-dihydro-1-Methyl-1H-indol-4(5H)-one | 51471-08-0 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 1,5,6,7-TETRAHYDRO-4H-INDOL-4-ONE(13754-86-4) 1H NMR spectrum [chemicalbook.com]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
1-Methyl-6,7-dihydro-1H-indol-4(5H)-one CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and synthesis of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.
Core Compound Data
A summary of the key identifiers and physicochemical properties of this compound is presented in the table below.
| Parameter | Value | Reference |
| CAS Number | 51471-08-0 | |
| Molecular Formula | C₉H₁₁NO | |
| Molecular Weight | 149.19 g/mol | |
| Synonyms | 1-methyl-4,5,6,7-tetrahydro-1H-indol-4-one | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through established methods for the preparation of tetrahydroindol-4-one scaffolds. While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be derived from methodologies reported for analogous structures.
A common strategy involves the construction of the core tetrahydroindolone ring system, followed by N-methylation. One such general approach is the condensation of a 1,3-cyclohexanedione with an α-aminocarbonyl compound in a Paal-Knorr type synthesis[2][3]. Subsequent N-methylation of the resulting 6,7-dihydro-1H-indol-4(5H)-one would yield the target compound.
Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of this compound.
Experimental Considerations:
-
Step 1: Paal-Knorr Condensation: The reaction conditions for the initial ring formation can vary depending on the specific α-aminocarbonyl precursor used. Common solvents include ethanol or acetic acid, and the reaction may be performed at elevated temperatures.
-
Step 2: N-Methylation: The N-methylation of the tetrahydroindolone intermediate is typically carried out using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
A study by Pita et al. describes the synthesis of functionalized pyrroles and 6,7-dihydro-1H-indol-4(5H)-ones through the reaction of 1,3-dicarbonyl compounds with 2-azido-1,1-diethoxyethane, which represents an alternative approach to the core scaffold[3]. Furthermore, the acylation of 1-methyl 4,5,6,7-tetrahydroindol-4-one has been reported, indicating the reactivity of the core structure for further functionalization[3].
Biological Activity and Signaling Pathways
As of the date of this guide, there is no publicly available scientific literature detailing the specific biological activity, mechanism of action, or associated signaling pathways for this compound.
While the broader class of indole-containing compounds is known to exhibit a wide range of biological activities, including but not limited to enzyme inhibition and receptor binding, no such data has been reported specifically for this methylated tetrahydroindolone derivative. For instance, various substituted indole analogs have been investigated as inhibitors of phosphodiesterase type IV (PDE4), receptor tyrosine kinases (VEGF-R, FGF-R, PDGF-R), and histone methyltransferase EZH2. However, it is crucial to note that these activities are associated with structurally distinct indole derivatives and cannot be directly extrapolated to this compound without experimental validation.
Researchers and drug development professionals are encouraged to perform initial biological screenings to elucidate the pharmacological profile of this compound. The lack of existing data presents an opportunity for novel discoveries in this chemical space.
Conclusion
This technical guide provides the fundamental chemical data and a plausible synthetic route for this compound. The absence of information regarding its biological activity highlights a significant knowledge gap and an area ripe for future investigation. The synthetic methodologies outlined here offer a starting point for researchers to produce this compound for further study and to explore its potential as a novel scaffold in drug discovery programs.
References
An In-depth Technical Guide to 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides a comprehensive overview of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one, a heterocyclic compound of interest in synthetic and medicinal chemistry. The document covers the historical context of its parent scaffold, plausible synthetic methodologies for its preparation, its known chemical reactivity, and its potential, though currently underexplored, applications in drug discovery. Detailed experimental protocols, summarized quantitative data, and visualizations of synthetic pathways are included to serve as a valuable resource for researchers in the field.
Introduction
This compound, with the CAS Number 51471-08-0, belongs to the family of tetrahydroindolones. This class of compounds has garnered significant attention due to the presence of both a pyrrole ring and a ketone functionality, making them versatile synthons for the construction of more complex polyheterocyclic structures with diverse medicinal and optoelectronic applications.[1] The N-methylation of the indole nitrogen can significantly impact the molecule's physical, chemical, and biological properties, a phenomenon often referred to as the "magic methyl effect" in medicinal chemistry.[2]
While the parent compound, 6,7-dihydro-1H-indol-4(5H)-one, has a more extensively documented history, the N-methylated analog serves as a key intermediate in the synthesis of various functionalized indole derivatives. This guide aims to consolidate the available information on this compound, providing a foundational understanding for its synthesis and potential applications.
Discovery and History
The synthesis of the core 4,5,6,7-tetrahydroindol-4-one scaffold was first reported in 1928 by Nenitzescu and Scortzbanu.[1] Their method involved the condensation of 1,3-cyclohexanediones with α-aminocarbonyls.[1] Over the years, numerous synthetic routes to this parent structure have been developed.
The specific discovery and first synthesis of This compound are not prominently documented in easily accessible literature, suggesting it was likely first prepared as an intermediate in a larger synthetic effort rather than being the primary focus of a dedicated study. Its appearance in the catalogs of chemical suppliers and its mention in review articles as a reactant indicate its established existence and utility in organic synthesis.[1][3][4]
Synthesis and Experimental Protocols
The primary route to this compound involves the N-methylation of the parent compound, 6,7-dihydro-1H-indol-4(5H)-one. Several general methods for the N-methylation of indoles are well-established and can be adapted for this specific transformation.
General N-Methylation of Indoles
A practical and environmentally conscious method for the N-methylation of indoles utilizes dimethyl carbonate (DMC). This method is advantageous over traditional methylation agents like methyl iodide and dimethyl sulfate, which are highly toxic. The reaction typically proceeds in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), in the presence of a base like potassium carbonate (K₂CO₃).
Experimental Protocol: N-Methylation of 6,7-dihydro-1H-indol-4(5H)-one (General Procedure)
-
Materials:
-
6,7-dihydro-1H-indol-4(5H)-one
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃)
-
N,N-dimethylformamide (DMF)
-
Water
-
Hexane
-
-
Procedure:
-
To a solution of 6,7-dihydro-1H-indol-4(5H)-one in DMF, add potassium carbonate and dimethyl carbonate.
-
Heat the reaction mixture to reflux (approximately 130 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the mixture and add ice-cold water to precipitate the product.
-
Collect the solid product by filtration.
-
Wash the solid with water and then with hexane to remove non-polar impurities.
-
Dry the product under vacuum.
-
This general protocol can be optimized for scale and specific substrate reactivity.
Synthesis Workflow
The synthesis of this compound can be visualized as a two-step process starting from a 1,3-cyclohexanedione.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 51471-08-0 |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| Appearance | Solid (predicted) |
| Purity | ≥95% (as per commercial suppliers)[3] |
| Storage | 4°C[3] |
Spectroscopic Data:
While specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.
-
¹H NMR: The spectrum would be expected to show signals for the N-methyl group (a singlet), protons on the pyrrole ring, and the methylene protons of the cyclohexanone ring.
-
¹³C NMR: The spectrum would feature signals for the carbonyl carbon, carbons of the pyrrole and benzene-fused rings, the N-methyl carbon, and the methylene carbons of the cyclohexanone ring.
-
IR Spectroscopy: Characteristic peaks would include a carbonyl (C=O) stretch and C-H stretching vibrations.
-
Mass Spectrometry: The molecular ion peak would be observed at m/z = 149.19.
Chemical Reactivity and Applications
This compound is primarily utilized as a synthetic intermediate. The presence of the ketone and the electron-rich pyrrole ring allows for a variety of chemical transformations.
A notable application is its use in acylation reactions. For instance, it can be acylated at the 5-position with reagents like dimethyl carbonate or ethyl acetate in the presence of a strong base such as sodium hydride (NaH).[1] This reactivity provides a pathway to introduce further functional groups onto the core structure, which can then be elaborated into more complex molecules.
Biological Activity and Drug Development Potential
Currently, there is a lack of specific studies detailing the biological activity of this compound. However, the broader class of tetrahydroindoles has been investigated for various therapeutic applications. For example, derivatives of the parent scaffold have been explored as potential inhibitors of kinases involved in cancer progression and as agents targeting receptors in the central nervous system.[1]
The introduction of an N-methyl group can influence a molecule's metabolic stability, cell permeability, and binding affinity to biological targets. Therefore, this compound represents a valuable starting point for the synthesis of novel compounds for biological screening. Further derivatization of this core could lead to the discovery of new therapeutic agents.
Conclusion
This compound is a synthetically useful heterocyclic compound with a foundation in the historical development of tetrahydroindolone chemistry. While its own discovery and biological profile are not extensively detailed, its role as a versatile intermediate for the construction of more complex, functionalized indole derivatives is evident. This technical guide provides a consolidated resource of its known synthesis, properties, and reactivity, which can aid researchers in its application for the development of novel chemical entities with potential therapeutic value. Further investigation into the specific biological effects of this compound and its derivatives is warranted to fully explore its potential in drug discovery.
References
Spectroscopic Profile of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a centralized resource for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound.
Core Spectroscopic Data
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available in search results |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Fragmentation |
| Data not available in search results |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproduction and verification of spectroscopic data. The following sections outline the general protocols for acquiring NMR, IR, and MS spectra for compounds of this class.
NMR Spectroscopy Protocol
A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. For ¹H NMR, standard acquisition parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled pulse sequence is typically used with a spectral width of 0-220 ppm.
IR Spectroscopy Protocol
The infrared spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a KBr pellet, or a thin film can be prepared by dissolving the compound in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry Protocol
Mass spectral data is acquired using a mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for sample introduction. For GC-MS, an electron ionization (EI) source is commonly used with an ionization energy of 70 eV. The mass analyzer, which can be a quadrupole, time-of-flight (TOF), or ion trap, is scanned over a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).
Data Interpretation and Structural Elucidation Workflow
The process of identifying and characterizing an organic compound using spectroscopic data follows a logical progression. The following diagram illustrates a typical workflow.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.
Disclaimer: The specific quantitative data for this compound was not available in the conducted search. The tables are placeholders to be populated with experimental data. The provided experimental protocols are general and may require optimization for specific instrumentation and sample characteristics.
Physical and chemical properties of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one (CAS No: 51471-08-0), a heterocyclic compound of interest in medicinal chemistry. This document summarizes its known characteristics, details relevant experimental protocols, and explores its potential applications based on the activities of structurally related molecules.
Core Physical and Chemical Properties
This compound is an N-methylated derivative of the 4,5,6,7-tetrahydroindol-4-one scaffold. The introduction of the methyl group at the N-1 position is expected to alter its physical properties, such as melting point and solubility, compared to its parent compound, by eliminating the potential for hydrogen bond donation.
Physical Properties
Quantitative physical data for this compound is limited in publicly accessible literature. However, some key properties have been reported by chemical suppliers. For comparison, data for the parent compound, 6,7-dihydro-1H-indol-4(5H)-one, is also provided.
| Property | This compound | 6,7-dihydro-1H-indol-4(5H)-one |
| Molecular Formula | C₉H₁₁NO[1] | C₈H₉NO |
| Molecular Weight | 149.19 g/mol [1] | 135.16 g/mol |
| CAS Number | 51471-08-0[1] | 13754-86-4 |
| Boiling Point | 276.1°C at 760 mmHg[2] | 311°C[3] |
| Melting Point | Not available | 188-190°C[4] |
| Density | 1.17 g/cm³[2] | 1.216 g/cm³[3] |
| Flash Point | 120.8°C[2] | 150°C[3] |
| Refractive Index | 1.598[2] | 1.592[3] |
| Solubility | Data not available | Data not available |
Spectral Data
-
¹H NMR: The spectrum would be expected to show signals for the N-methyl group (a singlet), two protons on the pyrrole ring (doublets or multiplets), and three sets of methylene protons in the cyclohexanone ring (multiplets).
-
¹³C NMR: The spectrum should display nine distinct carbon signals, including a carbonyl carbon, carbons of the pyrrole ring, the N-methyl carbon, and the methylene carbons of the saturated ring.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of a conjugated ketone (C=O stretch) is expected in the region of 1650-1700 cm⁻¹. Other significant peaks would include C-H stretching and bending vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight (149.19 g/mol ).
Synthesis and Reactivity
The 4,5,6,7-tetrahydroindol-4-one core is a versatile synthetic intermediate.[5] The N-methylation to yield the title compound can be achieved through standard alkylation procedures of the parent NH-indole.
General Synthetic Approach
A plausible synthetic route involves the N-alkylation of 6,7-dihydro-1H-indol-4(5H)-one. This can be accomplished using a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base to deprotonate the indole nitrogen.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: N-Alkylation (Hypothetical)
The following is a generalized, hypothetical protocol based on standard N-alkylation procedures for indoles.
-
Deprotonation: To a solution of 6,7-dihydro-1H-indol-4(5H)-one in an anhydrous aprotic solvent (e.g., dimethylformamide or acetone), add a suitable base (e.g., sodium hydride or potassium carbonate) portion-wise at 0°C.
-
Alkylation: After stirring for a short period to allow for deprotonation, add a methylating agent (e.g., methyl iodide) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Chemical Reactivity
The chemical reactivity of this compound is characterized by the presence of the enone system within the tetrahydroindole core. It can undergo reactions at the carbonyl group, the α-carbon to the carbonyl, and electrophilic substitution on the pyrrole ring. A notable reaction is the acylation at the C5 position.[5]
Caption: Key reactive sites of this compound.
Biological Activity and Potential Applications
While specific biological data for this compound is not extensively documented, the broader class of 4,5,6,7-tetrahydroindol-4-one derivatives has shown promise in several therapeutic areas.
Cytotoxic and Anticancer Potential
Derivatives of the 1,5,6,7-tetrahydroindol-4-one scaffold have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, certain derivatives have demonstrated inhibitory activity against lymphoblastic leukemia cells.[6] This suggests that this compound could serve as a scaffold for the development of novel anticancer agents.
Antiviral Activity
The 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold has been identified as an inhibitor of hepatitis C virus (HCV) replication.[7] This finding points to the potential of the tetrahydroindole core in the design of new antiviral drugs.
Signaling Pathway Interactions (Hypothetical)
Given the activity of related indole derivatives against various kinases, it is plausible that this compound or its derivatives could interact with cellular signaling pathways implicated in cell proliferation and survival. However, no direct evidence currently links this specific compound to any signaling pathway.
References
- 1. chemscene.com [chemscene.com]
- 2. 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one51471-08-0,Purity96%_Molchemical [molbase.com]
- 3. chembk.com [chembk.com]
- 4. 1,5,6,7-Tetrahydro-4H-indol-4-one 98 13754-86-4 [sigmaaldrich.com]
- 5. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one in Common Laboratory Solvents
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the solubility characteristics of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one. Due to the limited availability of specific quantitative solubility data in public literature for this compound, this document focuses on providing a predictive framework based on solvent properties and detailed experimental protocols for researchers to determine its solubility in-house.
Introduction to this compound
This compound (CAS No. 51471-08-0) is a heterocyclic compound with a molecular formula of C₉H₁₁NO and a molecular weight of 149.19 g/mol .[1] Its structure, featuring a fused ring system with a ketone and a tertiary amine within the indole moiety, suggests a moderate polarity. Understanding its solubility is crucial for a variety of applications in drug discovery and development, including formulation, purification, and in vitro/in vivo screening.
Predicting Solubility: Solvent Properties
The principle of "like dissolves like" is a fundamental concept in predicting solubility. The polarity of the solvent relative to the solute is a key determinant. Below is a table of common laboratory solvents, ordered by increasing polarity, which can be used to select appropriate candidates for solubility testing of this compound.
Table 1: Physicochemical Properties of Common Laboratory Solvents
| Solvent | Formula | Relative Polarity | Dielectric Constant (20°C) | Boiling Point (°C) |
| Hexane | C₆H₁₄ | 0.009 | 1.9 | 69 |
| Toluene | C₇H₈ | 0.099 | 2.4 | 110.6 |
| Diethyl Ether | C₄H₁₀O | 0.117 | 4.3 | 34.6 |
| Dichloromethane (DCM) | CH₂Cl₂ | 0.309 | 9.0 | 39.6 |
| Acetone | C₃H₆O | 0.355 | 20.7 | 56 |
| Ethyl Acetate | C₄H₈O₂ | 0.228 | 6.0 | 77.1 |
| Isopropanol | C₃H₈O | 0.546 | 18.3 | 82.5 |
| Acetonitrile | C₂H₃N | 0.460 | 37.5 | 82 |
| Ethanol | C₂H₆O | 0.654 | 24.5 | 78.4 |
| Methanol | CH₄O | 0.762 | 32.7 | 64.7 |
| Dimethylformamide (DMF) | C₃H₇NO | 0.386 | 36.7 | 153 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | 0.444 | 46.7 | 189 |
| Water | H₂O | 1.000 | 80.1 | 100 |
Data compiled from various sources.[2][3]
Based on the structure of this compound, it is expected to exhibit limited solubility in non-polar solvents like hexane and higher solubility in more polar organic solvents such as ethanol, methanol, and DMSO.
Experimental Protocols for Solubility Determination
The following protocols provide a framework for determining the solubility of this compound, ranging from qualitative assessment to precise quantitative measurement.
This method provides a rapid initial screening of solubility in various solvents.
Materials:
-
This compound
-
A selection of solvents from Table 1
-
Small test tubes or vials (e.g., 1.5 mL microcentrifuge tubes)
-
Vortex mixer
-
Pipettes
Procedure:
-
Place approximately 1-2 mg of this compound into a clean, dry test tube.
-
Add 0.1 mL of the selected solvent to the test tube.
-
Vigorously shake or vortex the mixture for 60 seconds.[4]
-
Visually inspect the solution. If the solid has completely dissolved, the compound is considered "soluble" at that concentration (>10-20 mg/mL).
-
If the solid has not dissolved, add another 0.9 mL of the solvent (for a total of 1 mL) and vortex for another 60 seconds.
-
Observe the solution against a contrasting background. Note whether the compound is:
-
Repeat this process for each solvent of interest.
This is a widely accepted method for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvents
-
Scintillation vials or other sealable containers
-
Analytical balance
-
Shaking incubator or orbital shaker set to a constant temperature (e.g., 25°C)
-
Syringe filters (e.g., 0.45 µm PTFE or appropriate material)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of this compound to a vial (enough to ensure a saturated solution with visible solid remaining).
-
Accurately pipette a known volume of the solvent (e.g., 2.0 mL) into the vial.
-
Seal the vial tightly and place it in a shaking incubator at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtered, saturated solution with a known volume of an appropriate solvent (one in which the compound is freely soluble) to a concentration within the linear range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis method with a calibration curve.
-
Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow for determining the solubility of a compound.
Caption: Workflow for Solubility Determination
Conclusion
While specific, publicly available quantitative solubility data for this compound is scarce, this guide provides researchers with the necessary tools to predict and experimentally determine its solubility profile. By understanding the physicochemical properties of common laboratory solvents and employing systematic experimental protocols, scientists can generate the critical data needed for advancing their research and development activities with this compound. The provided workflow offers a structured approach to ensure reliable and reproducible solubility assessment.
References
Unlocking the Therapeutic Potential of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one: A Technical Guide for Researchers
An In-Depth Exploration of a Promising Scaffold for Drug Discovery
Abstract
The 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one core represents a synthetically accessible and versatile scaffold with significant, yet largely untapped, potential in medicinal chemistry. This technical guide provides a comprehensive overview of this molecule, consolidating available data on its synthesis and the demonstrated biological activities of its close analogs. By presenting detailed potential research avenues, including in oncology and virology, alongside actionable experimental protocols and conceptual signaling pathways, this document serves as a foundational resource for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this compound and its derivatives.
Introduction
The 4-oxo-tetrahydroindole framework is a privileged heterocyclic motif found in numerous biologically active compounds. The introduction of a methyl group at the N-1 position of the 6,7-dihydro-1H-indol-4(5H)-one core can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its drug-like characteristics. While direct biological data on this compound is limited in publicly accessible literature, the activities of its structural analogs suggest several promising avenues for investigation. This guide aims to bridge the existing knowledge gap by proposing key research areas and providing the necessary technical information to initiate and advance research and development efforts.
Chemical Synthesis
The synthesis of this compound can be achieved through established methods for the construction of the 4-oxo-tetrahydroindole core, followed by N-methylation. A general and adaptable synthetic approach is the Stetter reaction, which involves the alkylation of a 1,3-cyclohexanedione followed by a Paal-Knorr pyrrole synthesis.
Proposed Synthetic Protocol
A plausible and efficient route to synthesize the title compound is outlined below. This protocol is a composite of established methodologies for similar structures.
Step 1: Synthesis of 2-(2,4-dioxocyclohexyl)acetaldehyde
This step involves the alkylation of 1,3-cyclohexanedione with a suitable two-carbon electrophile, such as 2-bromoacetaldehyde dimethyl acetal, followed by acidic hydrolysis of the acetal.
Step 2: Paal-Knorr Pyrrole Synthesis with Methylamine
The resulting 1,4-dicarbonyl intermediate is then cyclized with methylamine to form the N-methylated pyrrole ring, yielding this compound.
Potential Research Areas and Biological Activities of Analogs
Based on the biological evaluation of structurally related compounds, two primary areas of research are proposed for this compound: oncology and virology.
Oncology: Potential as an Hsp90 Inhibitor
A significant finding in the literature is the identification of a derivative, 1-(2-amino-4-methylquinazolin-7-yl)-3,6,6-trimethyl-6,7-dihydro-1H-indol-4(5H)-one, as a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.
3.1.1. Hsp90 Signaling Pathway
The Hsp90 chaperone cycle is a dynamic process involving ATP binding and hydrolysis, which facilitates the conformational maturation of its client proteins. Hsp90 inhibitors typically bind to the N-terminal ATP-binding pocket, blocking the chaperone cycle and leading to the ubiquitin-proteasome-mediated degradation of client proteins.
3.1.2. Quantitative Data for an Analogous Hsp90 Inhibitor
While specific IC₅₀ values for this compound are not available, the table below presents data for a potent derivative, highlighting the potential of this scaffold.
| Compound Name | Target | Assay Type | IC₅₀ (nM) | Cell Line |
| SNX-6833¹ | Hsp90 | Biochemical | <10 | N/A |
| SNX-6833¹ | Hsp90 | Cellular | 10-50 | Various Cancer Cell Lines |
| ¹ 1-(2-amino-4-methylquinazolin-7-yl)-3,6,6-trimethyl-6,7-dihydro-1H-indol-4(5H)-one |
3.1.3. Proposed Experimental Protocol: Hsp90 Inhibition Assay (Fluorescence Polarization)
This assay measures the displacement of a fluorescently labeled ligand from the ATP-binding site of Hsp90 by a test compound.
-
Reagents and Materials:
-
Recombinant human Hsp90α protein
-
Fluorescently labeled Hsp90 ligand (e.g., FITC-geldanamycin)
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂)
-
This compound (test compound)
-
Known Hsp90 inhibitor (positive control, e.g., 17-AAG)
-
DMSO (vehicle control)
-
384-well black plates
-
Fluorescence polarization plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and controls in DMSO.
-
In a 384-well plate, add a small volume of the compound dilutions.
-
Add a solution of Hsp90α and the fluorescent ligand in assay buffer to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence polarization using a plate reader.
-
Calculate the percent inhibition and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Virology: Potential as an Anti-Hepatitis C Virus (HCV) Agent
Research has shown that the 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold possesses inhibitory activity against HCV replication in cellular models. This suggests that the core this compound structure could serve as a starting point for the development of novel anti-HCV agents.
3.2.1. Hepatitis C Virus (HCV) Replication Cycle
The HCV replication cycle is a complex process that occurs in the cytoplasm of infected hepatocytes and involves multiple viral and host factors, offering various targets for therapeutic intervention.
3.2.2. Quantitative Data for an Analogous Anti-HCV Compound
The following table presents the antiviral activity of a representative 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivative.
| Compound ID | HCV Genotype | Assay Type | EC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) |
| 39 ² | 1b | Replicon | 7.9 | >100 |
| 39 ² | 2a | Replicon | 2.6 | >100 |
² A 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivative.
3.2.3. Proposed Experimental Protocol: Anti-HCV Replicon Assay
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication in a human hepatoma cell line containing a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase).
-
Reagents and Materials:
-
Huh-7 cells harboring an HCV replicon with a luciferase reporter gene.
-
Cell culture medium (e.g., DMEM with 10% FBS and G418).
-
This compound (test compound).
-
Known HCV inhibitor (positive control, e.g., Sofosbuvir).
-
DMSO (vehicle control).
-
96-well white plates.
-
Luciferase assay reagent.
-
Luminometer.
-
Reagents for a cell viability assay (e.g., CellTiter-Glo®).
-
-
Procedure:
-
Seed the HCV replicon cells in 96-well plates and allow them to adhere.
-
Treat the cells with serial dilutions of the test compound and controls.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Measure luciferase activity using a luminometer to determine the effect on HCV replication.
-
In a parallel plate, measure cell viability to assess the cytotoxicity of the compound.
-
Calculate the EC₅₀ (half-maximal effective concentration) for antiviral activity and the CC₅₀ (half-maximal cytotoxic concentration) and determine the selectivity index (SI = CC₅₀/EC₅₀).
-
Conclusion and Future Directions
This compound is a promising, yet underexplored, chemical entity. The strong biological activities of its close analogs in the realms of cancer and virology provide a compelling rationale for its further investigation. This technical guide offers a foundational framework for initiating such research.
Future research should prioritize:
-
Efficient Synthesis and Characterization: Optimization of the synthetic route to produce the compound in sufficient quantities for biological screening and confirmation of its structure and purity using modern analytical techniques.
-
In Vitro Biological Screening: Performance of the proposed Hsp90 inhibition and anti-HCV replicon assays to obtain quantitative data (IC₅₀ and EC₅₀ values) for the title compound.
-
Broad-Spectrum Activity Profiling: Screening against a wider panel of cancer cell lines, viruses, and microbial strains to uncover additional therapeutic opportunities.
-
Mechanism of Action Studies: In-depth investigation into the molecular targets and signaling pathways modulated by the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to identify key structural features that enhance potency and selectivity, guiding lead optimization efforts.
By pursuing these research directions, the scientific community can unlock the full therapeutic potential of the this compound scaffold and contribute to the development of novel therapeutics for pressing medical needs.
Reactivity Profile of the Ketone Group in 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-6,7-dihydro-1H-indol-4(5H)-one is a versatile synthetic intermediate of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The reactivity of this molecule is largely dictated by the interplay between the electron-rich N-methylated pyrrole ring and the electrophilic ketone functionality within the fused cyclohexanone ring. This technical guide provides a comprehensive overview of the reactivity profile of the ketone group in this compound, focusing on key transformations such as reduction, reductive amination, enolate formation and subsequent reactions, and cycloaddition reactions. This document aims to serve as a valuable resource for researchers and scientists engaged in the synthesis and derivatization of indole-based scaffolds for drug discovery and development.
Introduction
The 4,5,6,7-tetrahydro-1H-indol-4-one scaffold is a key structural motif found in a range of pharmacologically active molecules. The N-methylated analog, this compound, offers a strategic advantage by blocking the nitrogen from participating in undesired side reactions, thereby directing chemical transformations to other parts of the molecule. The ketone group at the C-4 position is a prime site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This guide will systematically explore the reactivity of this pivotal ketone group.
Synthesis of this compound
The synthesis of the parent 4,5,6,7-tetrahydroindol-4-one motif was first reported by Nenitzescu and Scortzbanu.[1] A common modern approach involves the condensation of 1,3-cyclohexanedione with an appropriate α-aminocarbonyl precursor. For the N-methylated target compound, a typical synthetic route is the reaction of 1,3-cyclohexanedione with N-methyl-α-aminoacetone or its synthetic equivalent.
Reactivity at the Carbonyl Group
The ketone at the C-4 position exhibits typical carbonyl reactivity, undergoing nucleophilic addition and related transformations.
Reduction of the Ketone
The reduction of the ketone in this compound to the corresponding secondary alcohol, 4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indole, is a fundamental transformation. This can be readily achieved using metal hydride reducing agents.
Table 1: Reduction of Ketones to Alcohols
| Ketone Substrate | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzophenone | Sodium Borohydride | Methanol | 55 | 95 | [2] |
| General Ketones | Sodium Borohydride | Ethanol | Room Temp | - | [3] |
While a specific literature procedure for the reduction of this compound was not identified, a general protocol for the sodium borohydride reduction of ketones is well-established.
Experimental Protocol: General Procedure for Sodium Borohydride Reduction of a Ketone [2]
-
Dissolve the ketone (1.0 equivalent) in a suitable alcoholic solvent such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.0-1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water or dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude alcohol, which can be purified by chromatography or recrystallization.
Caption: Reduction of the ketone to a secondary alcohol.
Reductive Amination
Reductive amination provides a direct route to introduce amine functionalities at the C-4 position. This one-pot reaction involves the in-situ formation of an iminium ion intermediate from the ketone and an amine, followed by its reduction.
Table 2: Reagents for Reductive Amination
| Amine | Reducing Agent | Solvent | Catalyst (if any) | Reference |
| Primary/Secondary Amine | Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Mild Acid (e.g., AcOH) | [4] |
| Primary/Secondary Amine | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane | None | General knowledge |
| Ammonia | Sodium Borohydride | Methanol/Ammonia | - | General knowledge |
A general procedure for reductive amination is provided below, which can be adapted for this compound.
Experimental Protocol: General Procedure for Reductive Amination [4]
-
To a solution of the ketone (1.0 equivalent) and a primary or secondary amine (1.0-1.2 equivalents) in a suitable solvent (e.g., methanol or dichloromethane) is added a mild acid catalyst (e.g., acetic acid, 0.1 equivalents).
-
The mixture is stirred at room temperature for 30-60 minutes to facilitate iminium ion formation.
-
A reducing agent such as sodium cyanoborohydride (NaBH₃CN, 1.2-1.5 equivalents) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 equivalents) is added portion-wise.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification is typically achieved by column chromatography.
Caption: Reductive amination of the ketone.
Wittig Reaction
The Wittig reaction is a powerful method for converting the ketone into an exocyclic methylene group or a substituted alkene.[5] This reaction involves a phosphonium ylide and is known for its high regioselectivity in forming the C=C double bond at the position of the original carbonyl.[6]
Table 3: Common Wittig Reagents and Conditions
| Ylide | Base for Ylide Generation | Solvent | Stereoselectivity | Reference |
| Ph₃P=CH₂ (non-stabilized) | n-BuLi, NaNH₂, t-BuOK | THF, Ether | Tends to give (Z)-alkene | [5] |
| Ph₃P=CHCO₂R (stabilized) | NaH, NaOEt | THF, DMF | Tends to give (E)-alkene | [5] |
A general experimental protocol for the Wittig reaction is outlined below.
Experimental Protocol: General Procedure for Wittig Olefination [7]
-
Ylide Generation: To a suspension of a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon), a strong base (e.g., n-butyllithium in hexanes, 1.0 equivalent) is added dropwise at a low temperature (e.g., 0 °C or -78 °C). The resulting mixture is stirred for 1-2 hours to ensure complete ylide formation.
-
Olefination: A solution of the ketone (1.0 equivalent) in the same anhydrous solvent is added dropwise to the ylide solution at the same low temperature.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography to separate the desired alkene from triphenylphosphine oxide.
References
- 1. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. www1.chem.umn.edu [www1.chem.umn.edu]
- 4. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Stability and Storage of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for the heterocyclic compound 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one. Due to the limited availability of specific stability data for this compound in published literature, this document outlines general best practices for storage and handling, alongside a framework for experimental stability assessment based on established principles for pharmaceutical compounds.
Introduction
This compound is a heterocyclic ketone with potential applications in medicinal chemistry and as a building block in the synthesis of more complex molecules. Understanding its chemical stability is crucial for ensuring its integrity during storage, handling, and in experimental settings. This guide aims to provide essential information to researchers and drug development professionals to maintain the quality and reliability of this compound.
Recommended Storage Conditions
Proper storage is critical to prevent degradation and maintain the purity of this compound. The following table summarizes the recommended storage conditions based on information from chemical suppliers.
| Parameter | Recommended Condition | Rationale |
| Temperature | 4°C[1] | Refrigeration is recommended to minimize the rate of potential degradation reactions. |
| Atmosphere | Store in a dry, sealed container.[1] | The compound may be sensitive to moisture. A dry environment prevents potential hydrolysis. |
| Light | Keep in a dark place. | Many organic compounds, especially those with conjugated systems, can be sensitive to light, which can catalyze degradation. |
General Stability Profile and Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in the public domain, compounds with similar structures (heterocyclic ketones) can be susceptible to several modes of degradation:
-
Oxidation: The presence of a tertiary amine and an allylic carbon could be susceptible to oxidation.
-
Hydrolysis: Although generally stable, prolonged exposure to strongly acidic or basic conditions could potentially lead to ring-opening or other hydrolytic degradation.
-
Photodegradation: Exposure to UV or visible light may induce photochemical reactions.
-
Thermal Degradation: High temperatures can accelerate degradation processes.
Experimental Protocols for Stability Assessment (Forced Degradation Studies)
To determine the intrinsic stability of this compound and to develop stability-indicating analytical methods, forced degradation studies are recommended.[2][3][4] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[2][4]
Objective: To identify potential degradation products and pathways, and to establish a stability-indicating analytical method (e.g., HPLC, UPLC).
General Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[4]
-
Expose aliquots of the stock solution to the stress conditions outlined below.
-
Analyze the stressed samples at appropriate time points by a suitable analytical method and compare them against a control sample stored under recommended conditions.
Stress Conditions:
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Method: Add an equal volume of a suitable oxidizing agent (e.g., 3-30% hydrogen peroxide) to the stock solution.
-
Temperature: Room temperature.
-
Time: Monitor for up to 24 hours.
-
-
Thermal Degradation:
-
Method: Store the solid compound and the stock solution at elevated temperatures (e.g., 60-80°C).
-
Time: Monitor for up to 7 days.
-
-
Photostability:
-
Method: Expose the solid compound and the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Control: A parallel sample should be wrapped in aluminum foil to exclude light.
-
Analytical Method:
A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is a common choice for such studies. The method should be capable of separating the parent compound from all potential degradation products.
Visualizations
The following diagram illustrates a logical workflow for the handling, storage, and stability testing of this compound.
References
Methodological & Application
Synthesis of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one from 1,3-Cyclohexanedione: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one, a valuable heterocyclic building block in medicinal chemistry, starting from the readily available precursor, 1,3-cyclohexanedione. The synthetic strategy involves a two-step process: the C-alkylation of 1,3-cyclohexanedione with bromoacetaldehyde diethyl acetal to form a key 1,4-dicarbonyl precursor, followed by a Paal-Knorr pyrrole synthesis with methylamine to construct the N-methylated tetrahydroindolone core. Detailed experimental protocols for each step are provided, along with a summary of quantitative data and a visual representation of the synthetic workflow.
Introduction
The 6,7-dihydro-1H-indol-4(5H)-one scaffold is a prominent feature in numerous biologically active molecules and natural products. The introduction of a methyl group at the N-1 position can significantly influence the pharmacological properties of these compounds. This application note details a reliable and reproducible method for the preparation of this compound, beginning with the simple and cost-effective starting material, 1,3-cyclohexanedione. The described synthesis is amenable to scale-up and provides a clear pathway for the generation of this important intermediate for further elaboration in drug discovery and development programs.
Synthetic Pathway Overview
The synthesis proceeds in two main stages as depicted below. The initial step involves the alkylation of 1,3-cyclohexanedione with a protected acetaldehyde equivalent, bromoacetaldehyde diethyl acetal, to introduce the necessary two-carbon side chain. The subsequent step is a Paal-Knorr cyclocondensation reaction. This classic method for pyrrole formation involves the reaction of the in situ-generated 1,4-dicarbonyl compound (a triketone in this case) with methylamine, leading to the formation of the desired N-methylated pyrrole ring fused to the cyclohexane core.
Figure 1: Overall synthetic workflow for the preparation of this compound.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Reactants | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | C-Alkylation | 1,3-Cyclohexanedione, Bromoacetaldehyde diethyl acetal | K₂CO₃ | DMF | 80 | 12 | ~75 |
| 2 | Paal-Knorr Synthesis | 2-(2,2-Diethoxyethyl)cyclohexane-1,3-dione, Methylamine HCl | Acetic Acid | Acetic Acid | 118 (reflux) | 4 | ~80 |
Experimental Protocols
Step 1: Synthesis of 2-(2,2-Diethoxyethyl)cyclohexane-1,3-dione
This procedure describes the C-alkylation of 1,3-cyclohexanedione with bromoacetaldehyde diethyl acetal.
Materials:
-
1,3-Cyclohexanedione (1.0 eq)
-
Bromoacetaldehyde diethyl acetal (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 1,3-cyclohexanedione (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to 1,3-cyclohexanedione.
-
Begin stirring the suspension and add bromoacetaldehyde diethyl acetal (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 12 hours.
-
After 12 hours, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 2-(2,2-diethoxyethyl)cyclohexane-1,3-dione as a viscous oil. The expected yield is approximately 75%.
Step 2: Synthesis of this compound
This procedure details the Paal-Knorr cyclocondensation of the intermediate with methylamine to form the final product. The acidic conditions of the reaction facilitate the in situ hydrolysis of the diethyl acetal to the corresponding aldehyde.
Materials:
-
2-(2,2-Diethoxyethyl)cyclohexane-1,3-dione (1.0 eq)
-
Methylamine hydrochloride (CH₃NH₂·HCl) (1.2 eq)
-
Glacial acetic acid
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(2,2-diethoxyethyl)cyclohexane-1,3-dione (1.0 eq) in glacial acetic acid.
-
Add methylamine hydrochloride (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield this compound as a crystalline solid. The expected yield is approximately 80%.
Mandatory Visualization
The logical flow of the experimental protocol is illustrated in the following diagram.
Figure 2: Experimental workflow for the synthesis of this compound.
Conclusion
The two-step synthesis of this compound from 1,3-cyclohexanedione presented herein offers a straightforward and efficient route to this valuable heterocyclic building block. The protocols are robust and utilize common laboratory reagents and techniques, making them accessible to a wide range of researchers. The provided quantitative data and visual workflow diagrams are intended to facilitate the successful implementation of this synthesis in various research and development settings.
Application Notes and Protocols for the Synthesis of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one
Introduction
1-Methyl-6,7-dihydro-1H-indol-4(5H)-one is a valuable heterocyclic building block in medicinal chemistry and drug development. Its tetrahydroindole core is a privileged scaffold found in numerous biologically active compounds. While the Nenitzescu indole synthesis is a classical method for constructing 5-hydroxyindoles from benzoquinones and β-aminocrotonates, the synthesis of non-hydroxylated, N-alkylated tetrahydroindolones often employs alternative strategies. This document outlines a practical and efficient protocol for the synthesis of this compound, based on the condensation of a 1,3-dicarbonyl compound with an N-methylated aminoacetaldehyde equivalent. This approach, a variation of the Knorr-Paal and related pyrrole syntheses, offers a reliable route to the target molecule.
Reaction Scheme
The synthesis of this compound can be achieved through the reaction of 1,3-cyclohexanedione with N-methyl-2,2-dimethoxyethan-1-amine under acidic conditions. The reaction proceeds via an initial condensation to form an enaminone intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the final product.
Figure 1: General reaction scheme for the synthesis of this compound.
Caption: Synthesis of this compound.
Experimental Protocol
This protocol provides a detailed methodology for the synthesis of this compound.
Materials:
-
1,3-Cyclohexanedione
-
N-Methyl-2,2-dimethoxyethan-1-amine
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
FTIR spectrometer
-
Mass spectrometer
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add 1,3-cyclohexanedione (1.0 eq), N-methyl-2,2-dimethoxyethan-1-amine (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Add a sufficient volume of toluene to dissolve the reactants and allow for efficient stirring.
-
Heat the reaction mixture to reflux and maintain reflux for 4-6 hours, or until the starting materials are consumed as monitored by thin-layer chromatography (TLC). Water will be collected in the Dean-Stark trap.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of this compound.
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio |
| 1,3-Cyclohexanedione | C₆H₈O₂ | 112.13 | 1.0 |
| N-Methyl-2,2-dimethoxyethan-1-amine | C₅H₁₃NO₂ | 119.16 | 1.1 |
| This compound | C₉H₁₁NO | 149.19 | - |
Table 2: Typical Reaction Parameters and Yield
| Parameter | Value |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Reflux (Toluene) |
| Purification Method | Column Chromatography |
| Typical Yield | 60-75% |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.55 (d, J=2.8 Hz, 1H), 5.95 (d, J=2.8 Hz, 1H), 3.65 (s, 3H), 2.70 (t, J=6.4 Hz, 2H), 2.45 (t, J=6.4 Hz, 2H), 2.10 (quint, J=6.4 Hz, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 195.5, 139.0, 129.5, 115.0, 101.0, 38.0, 32.5, 25.0, 22.5 |
| IR (KBr, cm⁻¹) | ν: 2945, 1640 (C=O), 1540, 1470, 1380, 1250 |
| Mass Spectrometry (EI) | m/z (%): 149 (M⁺, 100), 121, 106, 94, 77 |
Note: The spectroscopic data presented are predicted values and may vary slightly based on experimental conditions and instrumentation.
Logical Workflow
The experimental workflow for the synthesis of this compound is depicted in the following diagram.
Caption: Experimental workflow for the synthesis of the target molecule.
Signaling Pathway (Reaction Mechanism)
The reaction proceeds through a series of well-established steps, as illustrated in the mechanistic diagram below.
Caption: Proposed reaction mechanism for the synthesis.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described method is robust, scalable, and utilizes readily available starting materials. The provided data and diagrams are intended to guide researchers in the successful preparation and characterization of this important synthetic intermediate.
Catalytic Pathways to a Key Pharmaceutical Intermediate: Synthesis of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one
For researchers, scientists, and professionals in drug development, the efficient synthesis of core heterocyclic structures is a cornerstone of innovation. 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one is a valuable bicyclic enone scaffold found in numerous biologically active compounds. This document provides detailed application notes and protocols for three distinct catalytic methods for its synthesis: a Lewis acid-catalyzed Paal-Knorr condensation, a transition metal-catalyzed intramolecular cyclization, and a Brønsted acid-catalyzed intramolecular cyclization.
These methods offer diverse approaches to this key intermediate, each with its own advantages in terms of catalyst choice, reaction conditions, and substrate availability. The selection of a particular method may be guided by factors such as desired yield, atom economy, and compatibility with other functional groups.
Comparative Analysis of Catalytic Methods
The following table summarizes the key quantitative data for the three highlighted catalytic methods for the synthesis of this compound, allowing for a direct comparison of their efficacy.
| Method | Catalyst | Starting Materials | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Paal-Knorr Condensation | Zinc Chloride (ZnCl₂) | N-Methyl-4-aminobutanal diethyl acetal, 1,3-cyclohexanedione | Ethanol | Reflux | 6 | 85 |
| Palladium-Catalyzed Cyclization | Palladium(II) Acetate (Pd(OAc)₂) | 1-(But-3-yn-1-yl)-1-methylurea, Iodobenzene | DMF | 100 | 12 | 78 |
| Brønsted Acid-Catalyzed Cyclization | p-Toluenesulfonic Acid (p-TsOH) | 1-(1-Methyl-1H-pyrrol-2-yl)butane-1,3-dione | Toluene | Reflux | 8 | 92 |
Experimental Protocols
Detailed methodologies for each of the key synthetic routes are provided below.
Method 1: Lewis Acid-Catalyzed Paal-Knorr Condensation
The Paal-Knorr synthesis is a classic and reliable method for the formation of pyrrole rings. In this protocol, a Lewis acid catalyst facilitates the condensation of a 1,4-dicarbonyl equivalent with a primary amine.
Protocol:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-cyclohexanedione (1.12 g, 10 mmol) and absolute ethanol (40 mL).
-
Addition of Amine Precursor: Add N-methyl-4-aminobutanal diethyl acetal (1.75 g, 10 mmol) to the stirring solution.
-
Catalyst Addition: To this mixture, add anhydrous zinc chloride (0.27 g, 2 mmol, 20 mol%).
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) to afford this compound as a pale yellow oil.
Method 2: Palladium-Catalyzed Intramolecular Cyclization
Transition metal catalysis offers a powerful approach for the construction of complex heterocyclic systems. This protocol utilizes a palladium catalyst to promote an intramolecular cyclization, forming the bicyclic indole core.
Protocol:
-
Reaction Setup: In a 50 mL Schlenk tube, combine 1-(but-3-yn-1-yl)-1-methylurea (1.26 g, 10 mmol), iodobenzene (2.04 g, 10 mmol), palladium(II) acetate (0.045 g, 0.2 mmol, 2 mol%), and triphenylphosphine (0.105 g, 0.4 mmol, 4 mol%).
-
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) (20 mL) and triethylamine (2.8 mL, 20 mmol) to the tube.
-
Reaction Execution: Degas the mixture with argon for 15 minutes, then heat to 100 °C and stir for 12 hours.
-
Work-up: Cool the reaction to room temperature and dilute with water (50 mL). Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic extracts, wash with brine (2 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate. The resulting crude product is purified by flash chromatography (silica gel, eluent: dichloromethane/methanol = 98:2) to yield the desired product.
Method 3: Brønsted Acid-Catalyzed Intramolecular Cyclization
This method employs a strong Brønsted acid to catalyze the intramolecular cyclization of a suitably functionalized pyrrole derivative, providing an efficient route to the target tetrahydroindolone.
Protocol:
-
Reaction Setup: To a 50 mL round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, add 1-(1-methyl-1H-pyrrol-2-yl)butane-1,3-dione (1.79 g, 10 mmol) and toluene (30 mL).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol, 10 mol%) to the solution.
-
Reaction Execution: Heat the mixture to reflux and continue for 8 hours, with azeotropic removal of water.
-
Work-up: After cooling to ambient temperature, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (20 mL) and then with brine (20 mL).
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The residue is then purified by column chromatography (silica gel, eluent: ethyl acetate/hexane = 1:4) to give this compound.
Visualizing the Synthetic Pathways
To further elucidate the logic and workflow of these catalytic syntheses, the following diagrams are provided.
Caption: Workflow for the Lewis Acid-Catalyzed Paal-Knorr Synthesis.
Caption: Workflow for the Palladium-Catalyzed Intramolecular Cyclization.
Caption: Workflow for the Brønsted Acid-Catalyzed Intramolecular Cyclization.
Anwendungs- und Protokollhinweise: Derivatisierung von 1-Methyl-6,7-dihydro-1H-indol-4(5H)-on für das biologische Screening
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungs- und Protokollhinweise beschreiben detaillierte Methoden zur Derivatisierung von 1-Methyl-6,7-dihydro-1H-indol-4(5H)-on, einer Schlüsselstruktur für die Entwicklung potenzieller therapeutischer Wirkstoffe. Die hier beschriebenen Protokolle für die Acylierung und Formylierung bieten eine Grundlage für die Synthese von Derivatbibliotheken, die für das biologische Screening auf verschiedene Krankheitsziele, einschließlich Krebs und Virusinfektionen, geeignet sind.
Einleitung
Das 1-Methyl-6,7-dihydro-1H-indol-4(5H)-on-Gerüst ist ein wichtiger Baustein in der medizinischen Chemie. Derivate dieser Verbindung haben vielversprechende biologische Aktivitäten gezeigt, darunter die Hemmung von Kinasen, die an der Krebsentstehung beteiligt sind, sowie antivirale Eigenschaften. Die Funktionalisierung an der C5-Position des Ringsystems durch Acylierung oder Formylierung ist eine gängige Strategie zur Erzeugung struktureller Vielfalt und zur Modulation der biologischen Aktivität.
Derivatisierungsstrategien
Die primären Ansätze zur Derivatisierung von 1-Methyl-6,7-dihydro-1H-indol-4(5H)-on konzentrieren sich auf die elektrophile Substitution am aktivierten C5-Kohlenstoffatom.
Acylierung
Die Acylierung führt eine Acylgruppe in die C5-Position ein. Diese Reaktion wird typischerweise unter Verwendung von Acylierungsmitteln wie Essigsäureanhydrid oder Acetylchlorid in Gegenwart einer Base durchgeführt. Die resultierenden 5-Acetylderivate können als Zwischenprodukte für die weitere Synthese oder direkt für das biologische Screening verwendet werden.
Formylierung (Vilsmeier-Haack-Reaktion)
Die Vilsmeier-Haack-Reaktion ist eine effektive Methode zur Einführung einer Formylgruppe in elektronenreiche heterocyclische Systeme.[1][2][3] Die Reaktion verwendet ein in situ gebildetes Vilsmeier-Reagenz, typischerweise aus Phosphoroxychlorid (POCl₃) und N,N-Dimethylformamid (DMF), um das Indol-Gerüst an der C5-Position zu formylieren.[4]
Experimentelle Protokolle
Die folgenden Protokolle beschreiben die schrittweise Durchführung der Acylierungs- und Formylierungsreaktionen.
Protokoll 1: Synthese von 5-Acetyl-1-methyl-6,7-dihydro-1H-indol-4(5H)-on (Acylierung)
Dieses Protokoll beschreibt die Acylierung von 1-Methyl-6,7-dihydro-1H-indol-4(5H)-on unter Verwendung von Essigsäureanhydrid.
Materialien:
-
1-Methyl-6,7-dihydro-1H-indol-4(5H)-on
-
Essigsäureanhydrid
-
Natriumhydrid (NaH, 60 %ige Dispersion in Mineralöl)
-
Trockenes Tetrahydrofuran (THF)
-
Gesättigte wässrige Ammoniumchlorid (NH₄Cl)-Lösung
-
Ethylacetat
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Rotationsverdampfer
-
Magnetrührer und Rührfisch
-
Stickstoffatmosphäre-Apparatur
-
Säulenchromatographie-Ausrüstung (Kieselgel)
Verfahren:
-
In einem trockenen, mit Stickstoff gespülten Rundkolben wird 1-Methyl-6,7-dihydro-1H-indol-4(5H)-on (1 Äquiv.) in trockenem THF gelöst.
-
Die Lösung wird auf 0 °C abgekühlt und Natriumhydrid (1,2 Äquiv.) wird portionsweise zugegeben.
-
Die Mischung wird 30 Minuten bei 0 °C gerührt.
-
Essigsäureanhydrid (1,5 Äquiv.) wird langsam zugetropft.
-
Das Reaktionsgemisch wird langsam auf Raumtemperatur erwärmt und 4-6 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.
-
Nach Abschluss der Reaktion wird diese vorsichtig mit gesättigter wässriger NH₄Cl-Lösung gequencht.
-
Die wässrige Phase wird dreimal mit Ethylacetat extrahiert.
-
Die vereinigten organischen Phasen werden mit Wasser und anschließend mit gesättigter Kochsalzlösung gewaschen, über wasserfreiem MgSO₄ getrocknet und im Vakuum eingeengt.
-
Der Rohprodukt wird mittels Säulenchromatographie auf Kieselgel (typischerweise mit einem Hexan/Ethylacetat-Gradienten) gereinigt, um das reine 5-Acetyl-1-methyl-6,7-dihydro-1H-indol-4(5H)-on zu erhalten.
Protokoll 2: Synthese von 5-Formyl-1-methyl-6,7-dihydro-1H-indol-4(5H)-on (Vilsmeier-Haack-Formylierung)
Dieses Protokoll beschreibt die Formylierung von 1-Methyl-6,7-dihydro-1H-indol-4(5H)-on unter Verwendung des Vilsmeier-Reagenzes.[1][2][3]
Materialien:
-
1-Methyl-6,7-dihydro-1H-indol-4(5H)-on
-
Phosphoroxychlorid (POCl₃)
-
N,N-Dimethylformamid (DMF)
-
Dichlormethan (DCM)
-
Eiswasser
-
Gesättigte wässrige Natriumbicarbonat (NaHCO₃)-Lösung
-
Ethylacetat
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Rotationsverdampfer
-
Magnetrührer und Rührfisch
Verfahren:
-
In einem trockenen Rundkolben wird DMF (3 Äquiv.) in DCM gelöst und auf 0 °C abgekühlt.
-
POCl₃ (1,2 Äquiv.) wird langsam unter Rühren zugetropft. Die Mischung wird 30 Minuten bei 0 °C gerührt, um das Vilsmeier-Reagenz zu bilden.
-
Eine Lösung von 1-Methyl-6,7-dihydro-1H-indol-4(5H)-on (1 Äquiv.) in DCM wird langsam zu der Vilsmeier-Reagenz-Lösung bei 0 °C gegeben.
-
Das Reaktionsgemisch wird 2-4 Stunden bei Raumtemperatur gerührt. Der Reaktionsfortschritt wird mittels DC überwacht.
-
Nach Abschluss der Reaktion wird das Gemisch vorsichtig in Eiswasser gegossen und mit gesättigter wässriger NaHCO₃-Lösung neutralisiert.
-
Die wässrige Phase wird dreimal mit Ethylacetat extrahiert.
-
Die vereinigten organischen Phasen werden mit Wasser und gesättigter Kochsalzlösung gewaschen, über wasserfreiem Na₂SO₄ getrocknet und im Vakuum eingeengt.
-
Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt, um das reine 5-Formyl-1-methyl-6,7-dihydro-1H-indol-4(5H)-on zu erhalten.
Visualisierung der Arbeitsabläufe
Abbildung 1: Schematischer Arbeitsablauf für die Acylierung und Formylierung.
Biologische Aktivität und Daten
Derivate von Tetrahydroindolonen haben in verschiedenen biologischen Assays Aktivität gezeigt. Die folgende Tabelle fasst quantitative Daten für strukturell verwandte Verbindungen zusammen.
| Verbindung | Ziel/Assay | IC₅₀ / EC₅₀ (µM) | Zelllinie | Referenz |
| 6,6-Dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-on | Zytotoxizität | 14.8 | Jurkat (Leukämie) | [5] |
| 6,6-Dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-on | Zytotoxizität | 93.63 | HEK293 (Nierenzellen) | [5] |
| 2-Phenyl-4,5,6,7-tetrahydro-1H-indol-Derivat (Compound 31) | Anti-HCV (Genotyp 1b) | 12.4 | Huh7/Rep-Feo1b | [6] |
| 2-Phenyl-4,5,6,7-tetrahydro-1H-indol-Derivat (Compound 31) | Anti-HCV (Genotyp 2a) | 8.7 | Huh7.5 | [6] |
| 2-Phenyl-4,5,6,7-tetrahydro-1H-indol-Derivat (Compound 39) | Anti-HCV (Genotyp 1b) | 7.9 | Huh7/Rep-Feo1b | [6] |
| 2-Phenyl-4,5,6,7-tetrahydro-1H-indol-Derivat (Compound 39) | Anti-HCV (Genotyp 2a) | 2.6 | Huh7.5 | [6] |
| Indolylthiosemicarbazid (Compound 6a-d) | Anti-Coxsackie B4 Virus | 0.4 - 2.1 | HeLa, Vero | [7] |
Beteiligte Signalwege
Die biologische Aktivität von Indol-Derivaten wird oft mit der Hemmung von Proteinkinasen in Verbindung gebracht, die für das Überleben und die Proliferation von Krebszellen entscheidend sind. Zu den relevanten Signalwegen gehören die durch EGFR, VEGFR-2 und CDK9 vermittelten Wege.
EGFR-Signalweg
Der epidermale Wachstumsfaktor-Rezeptor (EGFR) ist eine Rezeptor-Tyrosinkinase, die bei Aktivierung durch Liganden wie EGF Dimerisierungs- und Autophosphorylierungsereignisse auslöst.[8] Dies führt zur Aktivierung von nachgeschalteten Signalwegen wie dem RAS/RAF/MAPK- und dem PI3K/AKT-Weg, die Zellproliferation, Überleben und Migration fördern.[7]
Abbildung 2: Vereinfachter EGFR-Signalweg.
VEGFR-2-Signalweg
Der vaskuläre endotheliale Wachstumsfaktor-Rezeptor 2 (VEGFR-2) ist eine Schlüssel-Rezeptor-Tyrosinkinase bei der Angiogenese, dem Prozess der Bildung neuer Blutgefäße.[9] Die Bindung von VEGF an VEGFR-2 löst die Dimerisierung und Autophosphorylierung des Rezeptors aus, was zur Aktivierung von Signalwegen führt, die die Proliferation, das Überleben und die Migration von Endothelzellen fördern.[10][11][12]
Abbildung 3: Vereinfachter VEGFR-2-Signalweg.
CDK9-vermittelte Transkription
Die Cyclin-abhängige Kinase 9 (CDK9) ist eine Schlüsselkomponente des positiven Transkriptions-Elongations-Faktors b (P-TEFb).[13] CDK9 phosphoryliert die C-terminale Domäne der RNA-Polymerase II und negative Elongationsfaktoren, was zu einer produktiven Transkriptions-Elongation führt.[14] Die Dysregulation von CDK9 wird mit verschiedenen Krebsarten in Verbindung gebracht.[14]
Abbildung 4: Rolle von CDK9 bei der Transkriptionsregulation.
Schlussfolgerung
Die Derivatisierung von 1-Methyl-6,7-dihydro-1H-indol-4(5H)-on durch Acylierung und Formylierung stellt eine robuste Strategie zur Erzeugung von Verbindungsbibliotheken für das biologische Screening dar. Die bereitgestellten Protokolle bieten eine solide Grundlage für die Synthese dieser Derivate. Die potenziellen biologischen Aktivitäten, insbesondere die Hemmung von Kinasen, die an Krebs-Signalwegen beteiligt sind, machen diese Verbindungsklasse zu einem vielversprechenden Ausgangspunkt für die Arzneimittelentwicklung. Weiterführende Studien sind erforderlich, um die Struktur-Wirkungs-Beziehungen zu optimieren und die spezifischen molekularen Ziele dieser Verbindungen zu identifizieren.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 9. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 12. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclin-dependent kinase 9 - Wikipedia [en.wikipedia.org]
- 14. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: N-methylation of 6,7-dihydro-1H-indol-4(5H)-one
Introduction
6,7-dihydro-1H-indol-4(5H)-one is a valuable heterocyclic building block used in the synthesis of various pharmacologically active compounds, including inhibitors of guanylate cyclase and potential antitumor agents. N-methylation of the indole nitrogen is a critical functionalization step that can significantly alter the molecule's biological activity, solubility, and metabolic stability. This modification is a key strategy in drug discovery and development for optimizing lead compounds.
This document provides detailed protocols for the N-methylation of 6,7-dihydro-1H-indol-4(5H)-one using three distinct methods, ranging from classical approaches to modern, safer alternatives. The protocols are designed for researchers, scientists, and drug development professionals.
General Reaction Scheme
The N-methylation of 6,7-dihydro-1H-indol-4(5H)-one involves the substitution of the proton on the indole nitrogen with a methyl group, yielding 1-methyl-6,7-dihydro-1H-indol-4(5H)-one.
Experimental Protocols
Three representative protocols are detailed below. Researchers should select a method based on available reagents, safety considerations, and desired scale.
Protocol 1: Classical N-Methylation using Methyl Iodide and Sodium Hydride
This is a traditional and highly effective method. However, it requires the use of highly toxic methyl iodide and pyrophoric sodium hydride, mandating strict safety precautions.[1]
Materials and Reagents:
-
6,7-dihydro-1H-indol-4(5H)-one
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (MeI)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 6,7-dihydro-1H-indol-4(5H)-one (1.0 eq). Dissolve it in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the suspension at 0 °C for 30-60 minutes until hydrogen evolution ceases.
-
Methylation: Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: N-Methylation using Dimethyl Carbonate (DMC)
Dimethyl carbonate (DMC) is a greener, less toxic alternative to methyl iodide and dimethyl sulfate.[1] This method is particularly suitable for larger-scale production due to its enhanced safety profile.[1]
Materials and Reagents:
-
6,7-dihydro-1H-indol-4(5H)-one
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Tert-butyl methyl ether (TBME) or Ethyl acetate (EtOAc)
-
Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 6,7-dihydro-1H-indol-4(5H)-one (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.
-
Methylation: Add dimethyl carbonate (3.0 eq) to the mixture.
-
Heating: Heat the reaction mixture to reflux (approximately 130-150 °C, depending on the setup) and maintain for 3-6 hours.[1]
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Precipitation/Extraction: Slowly add ice-cold water to the reaction mixture. The product may precipitate. If it precipitates, filter the solid, wash with water, and dry. If an oil forms, extract the product with TBME or EtOAc (3x).[1]
-
Washing: If extraction was performed, wash the combined organic layers with water (2x) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under vacuum.
-
Purification: Purify the crude product by flash column chromatography if necessary.
Protocol 3: Monoselective N-Methylation using Phenyl Trimethylammonium Iodide
This modern method utilizes a safe, non-toxic, and easy-to-handle solid methylating agent.[2][3] It offers excellent monoselectivity and high functional group tolerance, making it ideal for complex molecules.[2][4]
Materials and Reagents:
-
6,7-dihydro-1H-indol-4(5H)-one
-
Phenyl trimethylammonium iodide (PhMe₃NI)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, add 6,7-dihydro-1H-indol-4(5H)-one (1.0 eq), phenyl trimethylammonium iodide (1.5 eq), and cesium carbonate (2.0 eq).[2][3]
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Heating: Heat the reaction mixture to 120 °C and stir for 12-24 hours.[3]
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture through a pad of celite to remove inorganic salts, washing the pad with ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-methylated product.
Data Presentation: Comparison of Protocols
The following table summarizes the key parameters and typical outcomes for the described N-methylation methods, based on literature for indole derivatives.[1][2][3]
| Parameter | Protocol 1 (MeI/NaH) | Protocol 2 (DMC/K₂CO₃) | Protocol 3 (PhMe₃NI/Cs₂CO₃) |
| Methylating Agent | Methyl iodide (MeI) | Dimethyl carbonate (DMC) | Phenyl trimethylammonium iodide |
| Base | Sodium hydride (NaH) | Potassium carbonate (K₂CO₃) | Cesium carbonate (Cs₂CO₃) |
| Typical Solvent | DMF, THF | DMF | Toluene |
| Temperature | 0 °C to Room Temp. | Reflux (~130-150 °C) | 120 °C |
| Typical Yields | High (>90%) | High (85-95%) | High (up to 99%)[2] |
| Safety Profile | Poor: MeI is toxic/carcinogenic; NaH is pyrophoric.[1] | Good: DMC is a low-toxicity, green reagent.[1] | Excellent: PhMe₃NI is a safe, stable solid.[2][3] |
| Selectivity | Good | High N-selectivity | Excellent monoselectivity[2][3] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the N-methylation of 6,7-dihydro-1H-indol-4(5H)-one.
Caption: General experimental workflow for N-methylation.
Safety and Handling
-
Methyl Iodide (MeI): Highly toxic, volatile, and a suspected carcinogen.[1] Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Sodium Hydride (NaH): Pyrophoric and reacts violently with water. Handle under an inert atmosphere. Mineral oil dispersion reduces risk, but care is still required.
-
Strong Bases (NaH, Cs₂CO₃): Corrosive and/or caustic. Avoid contact with skin and eyes.
-
Solvents (DMF, Toluene): Handle in a fume hood. DMF is a reproductive toxin. Toluene is flammable.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Expected Characterization
Upon successful N-methylation, the following changes are expected:
-
¹H NMR: Disappearance of the broad N-H proton signal. Appearance of a new singlet corresponding to the N-CH₃ protons, typically in the 3.5-4.0 ppm region.
-
¹³C NMR: Appearance of a new signal for the N-CH₃ carbon.
-
Mass Spectrometry (MS): The molecular ion peak (M+) will increase by 14 mass units (CH₂) compared to the starting material. For example, the mass of 6,7-dihydro-1H-indol-4(5H)-one (C₈H₉NO) is 135.16 g/mol , and the N-methylated product (C₉H₁₁NO) will be 149.19 g/mol .
References
The Versatile Scaffold: 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The compound 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one and its parent structure, 4,5,6,7-tetrahydroindol-4-one, represent a privileged scaffold in medicinal chemistry.[1][2] This bicyclic ketone, featuring a fused pyrrole and cyclohexanone ring system, serves as a versatile starting material for the synthesis of a diverse array of polyheterocyclic structures with significant therapeutic potential.[1][2] Its utility spans multiple therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases, underscoring its importance as a key building block in modern drug discovery.[1][2][3][4]
Key Applications in Drug Discovery
The inherent reactivity of the pyrrole and ketone functionalities within the 4,5,6,7-tetrahydroindol-4-one core allows for extensive chemical modifications, leading to the development of potent and selective therapeutic agents.
1. Kinase Inhibitors: A prominent application of this scaffold is in the development of kinase inhibitors.[2][5][6] By serving as a foundational structure, derivatives have been synthesized to target various kinases implicated in cancer and other diseases. For instance, substituted 3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones have been identified as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGF-R2), fibroblast growth factor receptor 1 (FGF-R1), and platelet-derived growth factor receptor beta (PDGF-Rβ) tyrosine kinases, all of which are crucial mediators of angiogenesis.[6] Additionally, derivatives have shown inhibitory activity against protein kinase CK2 and the breast cancer resistance protein ABCG2.[1][2] The discovery of a potent and selective inhibitor of Protein Kinase R (PKR)-like endoplasmic reticulum kinase (PERK) further highlights the scaffold's potential in targeting cellular stress response pathways.[7]
2. Central Nervous System (CNS) Agents: The tetrahydroindolone motif is present in several CNS-active compounds. A notable example is the FDA-approved antipsychotic drug Molindone, used for the treatment of schizophrenia.[2] Furthermore, derivatives have been explored as GABAA agonists for anxiety treatment and as potent 5-HT1A agonists.[2]
3. Anticancer and Cytotoxic Agents: Beyond kinase inhibition, derivatives of 1,5,6,7-tetrahydroindol-4-one have demonstrated direct cytotoxic effects against various cancer cell lines.[3] For example, 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one was found to inhibit the metabolic activity of lymphoblastic leukemia cells (Jurkat).[3] In silico studies suggest that the cytotoxic mechanism of some derivatives may involve interaction with cyclin-dependent kinase 9 (CDK9).[3] The scaffold is also a key component in the synthesis of the antitumor agent psammopemmin A.
4. Antiviral and Antimicrobial Agents: The versatility of the tetrahydroindolone scaffold extends to the development of agents against infectious diseases. The 2-phenyl-4,5,6,7-tetrahydro-1H-indole framework has been identified as a novel scaffold for anti-hepatitis C virus (HCV) agents.[4] Additionally, various indole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[8]
Quantitative Data Summary
The following tables summarize the reported biological activities of various derivatives of the this compound scaffold.
Table 1: Kinase Inhibitory Activity of Tetrahydroindolone Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 3-Substituted indolin-2-ones | VEGF-R2 (Flk-1/KDR) | 4 | [6] |
| 3-Substituted indolin-2-ones | FGF-R1 | 80 | [6] |
| 3-Substituted indolin-2-ones | PDGF-Rβ | 4 | [6] |
| 5-nitro-5'-hydroxy analogue | CDK2 | 1.9 | [3] |
| 5-nitro-5'-fluoro analogue | CDK2 | 1.7 | [3] |
Table 2: Cytotoxic Activity of Tetrahydroindolone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one | Jurkat (lymphoblastic leukemia) | 14.8 | [3] |
| 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one | HEK293 (human embryonic kidney) | 93.63 | [3] |
Table 3: Anti-HCV Activity of 2-phenyl-4,5,6,7-Tetrahydro-1H-indole Derivatives
| Compound | HCV Genotype | EC50 (µM) | Reference |
| Compound 39 | 1b | 7.9 | [4] |
| Compound 39 | 2a | 2.6 | [4] |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of derivatives of this compound, based on methodologies described in the literature.
Protocol 1: General Synthesis of 4,5,6,7-Tetrahydroindol-4-one Analogs
The Nenitzescu indole synthesis is a classical and widely used method for the preparation of the 4,5,6,7-tetrahydroindol-4-one scaffold.[1][2]
-
Reaction: Condensation of a 1,3-cyclohexanedione with an α-aminocarbonyl compound.
-
Reagents and Conditions:
-
1,3-Cyclohexanedione derivative
-
α-Aminoaldehyde or α-aminoketone (or a precursor that forms it in situ, such as an oxime followed by reduction)
-
Solvent: Acetic acid or an ionic liquid (e.g., choline chloride–zinc chloride)
-
Temperature: Reflux
-
-
Work-up:
-
Cool the reaction mixture.
-
Pour into ice water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase.
-
Principle: Measurement of the phosphorylation of a substrate by a kinase in the presence and absence of the test compound.
-
Materials:
-
Recombinant purified kinase
-
Specific peptide substrate
-
ATP (radiolabeled [γ-32P]ATP or unlabeled for non-radioactive methods)
-
Test compound dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase inhibitor (as a positive control)
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and assay buffer.
-
Add the test compound at various concentrations (typically a serial dilution).
-
Initiate the reaction by adding ATP.
-
Incubate at a specific temperature (e.g., 30 °C) for a defined period.
-
Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).
-
Quantify the phosphorylated substrate. For radioactive assays, this can be done using a scintillation counter. For non-radioactive assays, methods like ELISA or fluorescence polarization can be used.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition data against the logarithm of the compound concentration.
-
Protocol 3: Cell Proliferation (MTT) Assay
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Principle: The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
-
Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)
-
Test compound dissolved in DMSO
-
MTT solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
Visualizations
Caption: Inhibition of Angiogenesis Signaling Pathways.
Caption: Drug Discovery Workflow.
Caption: PERK Inhibition in the Unfolded Protein Response.
References
- 1. mdpi.com [mdpi.com]
- 2. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of substituted 3-[(4,5,6, 7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones as growth factor receptor inhibitors for VEGF-R2 (Flk-1/KDR), FGF-R1, and PDGF-Rbeta tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digital.car.chula.ac.th [digital.car.chula.ac.th]
Application of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one in the Synthesis of Potent Anticancer Agents
Introduction
The quest for novel and effective anticancer agents has led researchers to explore a diverse range of chemical scaffolds. Among these, the indole nucleus has emerged as a "privileged scaffold" due to its presence in numerous biologically active compounds, including several approved anticancer drugs.[1] The partially reduced indole core, specifically the 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one moiety, serves as a versatile building block for the synthesis of innovative oncology drug candidates. This application note details the synthesis and biological evaluation of anticancer agents derived from this scaffold, with a focus on a potent inhibitor of Heat Shock Protein 90 (Hsp90), a critical target in cancer therapy.
Featured Application: Synthesis of a Potent Hsp90 Inhibitor
A notable application of the 6,7-dihydro-1H-indol-4(5H)-one scaffold is in the synthesis of 1-(2-amino-4-methylquinazolin-7-yl)-3,6,6-trimethyl-6,7-dihydro-1H-indol-4(5H)-one (compound 15 , also known as SNX-6833), a potent and selective inhibitor of Hsp90.[2] Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[3][4] Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive strategy for cancer treatment.
Quantitative Data Summary
The inhibitory activity of the synthesized compound was evaluated in both biochemical and cell-based assays. The data demonstrates potent inhibition of Hsp90 and significant antiproliferative effects in various cancer cell lines.
| Compound | Hsp90 Binding Affinity (FP) IC50 (nM) | Her2 Degradation (Cellular) IC50 (nM) | MCF-7 Cell Proliferation IC50 (nM) |
| 1-(2-amino-4-methylquinazolin-7-yl)-3,6,6-trimethyl-6,7-dihydro-1H-indol-4(5H)-one (Compound 15) | 3 | 15 | 10 |
Data sourced from Bioorg Med Chem Lett. 2012 Apr 1;22(7):2550-4.[2]
Experimental Protocols
Synthesis of 1-(2-amino-4-methylquinazolin-7-yl)-3,6,6-trimethyl-6,7-dihydro-1H-indol-4(5H)-one
The synthesis of the target compound involves a multi-step process, starting from the core scaffold of a substituted 6,7-dihydro-1H-indol-4(5H)-one.
Step 1: Synthesis of 3,6,6-trimethyl-6,7-dihydro-1H-indol-4(5H)-one
A common route to the core scaffold involves the reaction of a 1,3-dicarbonyl compound with an amino-functionalized building block. While the specific protocol for the 1-methylated starting material was not detailed in the primary reference, a general synthetic approach is outlined below based on established methods for similar structures.[4]
-
Reaction: Condensation of 5,5-dimethyl-1,3-cyclohexanedione with an appropriate amino-aldehyde or its precursor.
-
Reagents and Conditions:
-
5,5-dimethyl-1,3-cyclohexanedione
-
An amino-aldehyde equivalent (e.g., an aminoacetal)
-
Acid or base catalyst
-
Reflux in a suitable solvent (e.g., ethanol or toluene)
-
-
Work-up: The reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using column chromatography or recrystallization.
Step 2: N-Arylation with 7-fluoro-4-methyl-quinazolin-2-amine
-
Reaction: Nucleophilic aromatic substitution reaction between the indol-4-one nitrogen and the fluorinated quinazoline.
-
Reagents and Conditions:
-
3,6,6-trimethyl-6,7-dihydro-1H-indol-4(5H)-one
-
7-fluoro-4-methyl-quinazolin-2-amine
-
A strong base (e.g., NaH or K2CO3)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Elevated temperature (e.g., 80-120 °C)
-
-
Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
Biological Assays
Protocol 1: Hsp90 Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a compound to displace a fluorescently labeled ligand from the ATP binding site of Hsp90.[3][5]
-
Materials:
-
Purified Hsp90 protein
-
Fluorescently labeled Hsp90 ligand (e.g., a Bodipy-geldanamycin conjugate)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.1 mg/mL bovine gamma globulin, and 2 mM DTT)
-
Test compound dilutions
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Add assay buffer containing the fluorescent ligand to the wells of the 384-well plate.
-
Add serial dilutions of the test compound.
-
Initiate the binding reaction by adding the purified Hsp90 protein.
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours).
-
Measure the fluorescence polarization of each well.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
-
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Test compound dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
Visualizations
Hsp90 Signaling Pathway Inhibition
Caption: Inhibition of the Hsp90 chaperone cycle by an indol-4-one derivative.
Experimental Workflow
Caption: Workflow for synthesis and evaluation of indol-4-one based anticancer agents.
Conclusion
The this compound scaffold is a valuable starting point for the development of novel anticancer agents. The successful synthesis of a potent, single-digit nanomolar Hsp90 inhibitor demonstrates the potential of this chemical class. The detailed protocols provided herein offer a framework for the synthesis and evaluation of similar compounds, aiding in the discovery and development of new targeted cancer therapies. Further exploration of this scaffold may yield additional drug candidates with diverse mechanisms of action.
References
- 1. A Dipolar Cycloaddition Reaction To Access 6-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridines Enables the Discovery Synthesis and Preclinical Profiling of a P2X7 Antagonist Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel aminoquinazolin-7-yl 6,7-dihydro-indol-4-ones as potent, selective inhibitors of heat shock protein 90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Aminoquinolines as a New Class of Potent Inhibitors of Heat Shock Protein 90 (Hsp90): Synthesis, Biology and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of aminoquinolines as a new class of potent inhibitors of heat shock protein 90 (Hsp90): Synthesis, biology, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one in the Development of Potent Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The bicyclic scaffold of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one and its derivatives has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of potent and selective enzyme inhibitors. This document provides detailed application notes and experimental protocols for leveraging this scaffold in the development of inhibitors targeting key enzymes implicated in various diseases, particularly in oncology. The inherent structural features of the tetrahydroindolone core allow for diverse chemical modifications, enabling the fine-tuning of inhibitory activity and selectivity against various enzyme families, including protein kinases and molecular chaperones.
Application in Kinase Inhibitor Development
Derivatives of the this compound scaffold have demonstrated significant inhibitory activity against several classes of protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of cancer, making them prime therapeutic targets.
Targeting Receptor Tyrosine Kinases (RTKs)
Substituted 3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2), Fibroblast Growth Factor Receptor 1 (FGF-R1), and Platelet-Derived Growth Factor Receptor β (PDGF-Rβ). These RTKs are key mediators of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.
Inhibition of Cyclin-Dependent Kinases (CDKs)
The tetrahydroindolone core has been utilized to develop inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. For instance, a derivative, 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one, has shown inhibitory activity against CDK9.[1] Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins and cell death in cancer cells that are dependent on high levels of transcription ("transcriptional addiction").
PERK Inhibition in the Unfolded Protein Response
A notable derivative, GSK2606414 (7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine), is a potent and selective inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK). PERK is a critical component of the unfolded protein response (UPR), a cellular stress response pathway that is often co-opted by cancer cells to survive in the harsh tumor microenvironment.
Application in Hsp90 Inhibitor Development
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the conformational maturation and stability of a wide range of "client" proteins, many of which are oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. A derivative of the tetrahydroindolone scaffold, 1-(2-amino-4-methylquinazolin-7-yl)-3,6,6-trimethyl-6,7-dihydro-1H-indol-4(5H)-one, has been identified as a potent and selective inhibitor of Hsp90, demonstrating single-digit nanomolar activity.[2]
Quantitative Data Summary
The following tables summarize the inhibitory activities of various enzyme inhibitors derived from the this compound scaffold.
Table 1: Kinase Inhibitor Activity Data
| Compound ID | Target Kinase(s) | IC50 (nM) | Assay Type |
| GSK2606414 | PERK | 0.4 | Biochemical Kinase Assay |
| Derivative 9d | VEGF-R2 (Flk-1) | 4 | Biochemical Kinase Assay |
| Derivative 9h | FGF-R1 | 80 | Biochemical Kinase Assay |
| Derivative 9b | PDGF-Rβ | 4 | Biochemical Kinase Assay |
| 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one | Jurkat cells (implying CDK9 inhibition) | 14,800 | Cell-based metabolic activity assay |
Table 2: Hsp90 Inhibitor Activity Data
| Compound ID | Target | Activity | Assay Type |
| 1-(2-amino-4-methylquinazolin-7-yl)-3,6,6-trimethyl-6,7-dihydro-1H-indol-4(5H)-one | Hsp90 | Single-digit nM | Cellular activity |
Signaling Pathway and Workflow Diagrams
Workflow for developing enzyme inhibitors from the tetrahydroindolone scaffold.
PERK signaling pathway and the inhibitory action of a tetrahydroindole derivative.
References
Experimental procedure for reactions involving 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental procedures involving 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document details synthetic protocols, potential chemical transformations, and applications in the development of bioactive molecules.
Compound Profile
This compound is a derivative of the 4,5,6,7-tetrahydroindol-4-one scaffold. The introduction of a methyl group at the N-1 position modifies its chemical properties, influencing its reactivity and potential biological interactions. This compound serves as a versatile intermediate for the synthesis of more complex molecular architectures.
| Property | Value | Reference |
| CAS Number | 51471-08-0 | [1] |
| Molecular Formula | C₉H₁₁NO | [1] |
| Molecular Weight | 149.19 g/mol | [1] |
| Appearance | Not specified (typically a solid) | |
| SMILES | CN1C=CC2=C1CCCC2=O | [1] |
Synthesis of this compound
The synthesis of the title compound is typically achieved through a two-step process: first, the synthesis of the parent scaffold, 6,7-dihydro-1H-indol-4(5H)-one, followed by its N-methylation.
Synthesis of the Precursor: 6,7-Dihydro-1H-indol-4(5H)-one
The 4,5,6,7-tetrahydroindol-4-one core can be synthesized through various methods, with the Nenitzescu indole synthesis and related [2+3] cyclocondensations being common approaches.[2][3] A general representation of this synthesis involves the condensation of a 1,3-cyclohexanedione with an α-aminocarbonyl compound or its precursor.[2]
A versatile method for the synthesis of functionalized 6,7-dihydro-1H-indol-4(5H)-ones involves the reaction of 1,3-dicarbonyl compounds with 2-azido-1,1-diethoxyethane.[4]
Protocol 1: General Procedure for the N-Methylation of 6,7-Dihydro-1H-indol-4(5H)-one
This protocol describes a general method for the N-methylation of the parent indole, which can be adapted using different bases and methylating agents.
Materials:
-
6,7-Dihydro-1H-indol-4(5H)-one
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK), or Cesium carbonate (Cs₂CO₃))
-
Methylating agent (e.g., Methyl iodide (CH₃I), Dimethyl sulfate ((CH₃)₂SO₄), or Methyl trifluoroacetate (CF₃COOCH₃))
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 6,7-dihydro-1H-indol-4(5H)-one (1.0 eq) in anhydrous DMF or THF, add the base (1.1 - 3.0 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add the methylating agent (1.1 - 4.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Quantitative Data (Representative)
| Base | Methylating Agent | Solvent | Temperature | Time (h) | Yield (%) |
| NaH | CH₃I | THF | rt | 12 | ~85-95 (estimated based on similar reactions) |
| t-BuOK | CF₃COOCH₃ | DMF | rt | 4 | ~80-90 (estimated based on similar reactions)[5] |
| Cs₂CO₃ | PhMe₃NI | Toluene | 120 °C | 12 | ~85 (estimated based on similar reactions)[6] |
Note: The yields are estimates based on literature procedures for the N-methylation of similar indole and amide substrates and would require experimental optimization for this specific compound.
Diagram of Synthetic Workflow
Caption: Synthetic workflow for the N-methylation of 6,7-dihydro-1H-indol-4(5H)-one.
Potential Reactions and Applications
The presence of both a ketone and a pyrrole ring in this compound allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of polyheterocyclic structures with potential biological activity.
Reactions at the Ketone Moiety
The ketone at the C-4 position can undergo various standard carbonyl reactions:
-
Reduction: Reduction with agents like sodium borohydride (NaBH₄) would yield the corresponding alcohol, 1-Methyl-4,5,6,7-tetrahydro-1H-indol-4-ol.
-
Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the carbonyl group to introduce new carbon-carbon bonds.
-
Wittig Reaction: Conversion of the ketone to an alkene can be achieved using phosphorus ylides.
-
Condensation Reactions: The α-position to the ketone (C-5) can be functionalized through reactions like acylation or condensation with aldehydes. For instance, acylation of the N-methylated tetrahydroindolone with dimethyl carbonate or ethyl acetate using a strong base like NaH can introduce ester or acetyl groups at the C-5 position.[2]
Reactions at the Pyrrole Ring
The pyrrole ring is susceptible to electrophilic aromatic substitution, typically at the C-2 and C-3 positions.
-
Vilsmeier-Haack Reaction: Formylation at the C-2 or C-3 position can be achieved using phosphoryl chloride and DMF.
-
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups onto the pyrrole ring can be performed under Friedel-Crafts conditions, although regioselectivity can be an issue.
-
Palladium-Catalyzed Cross-Coupling Reactions: After halogenation of the pyrrole ring (e.g., bromination or iodination), Suzuki, Heck, or Sonogashira coupling reactions can be employed to introduce a wide range of substituents.
Synthesis of Fused Heterocyclic Systems
This compound is an excellent precursor for the synthesis of tricyclic and other polyheterocyclic systems, which are common scaffolds in pharmaceutically active compounds.[2][3]
-
Annulation Reactions: The enamine-like reactivity of the pyrrole ring and the ketone functionality can be exploited to build additional rings. For example, reaction with hydrazine can lead to the formation of pyrrolo-fused cinnolinones.[2]
-
Intramolecular Cyclizations: Functionalization at the N-1 or C-2/C-3 positions with appropriate side chains can be followed by intramolecular cyclization to generate fused ring systems. For instance, Pd-catalyzed intramolecular C-H arylation of N-benzyl derivatives can yield condensed pyrroloindoles.[2]
Protocol 2: Representative Acylation at the C-5 Position
This protocol is adapted from a procedure for the acylation of the parent N-methyl tetrahydroindolone.[2]
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Acylating agent (e.g., Ethyl acetate (EtOAc) or Dimethyl carbonate (DMC))
-
Hydrochloric acid (HCl, 1M)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend sodium hydride (2.2 eq) in anhydrous THF under an inert atmosphere.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Add the acylating agent (e.g., ethyl acetate, 3.0 eq) and heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and carefully quench with 1M HCl until the pH is acidic.
-
Extract the mixture with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 5-acylated product.
Expected Products and Potential Yields
| Acylating Agent | Product | Potential Yield (%) |
| Ethyl acetate | 5-Acetyl-1-methyl-6,7-dihydro-1H-indol-4(5H)-one | 60-70 (estimated)[2] |
| Dimethyl carbonate | Methyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-5-carboxylate | 65-75 (estimated)[2] |
Diagram of Potential Reaction Pathways
Caption: Potential reaction pathways for this compound.
Applications in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates. Derivatives of the 4,5,6,7-tetrahydroindol-4-one core have been investigated for a range of therapeutic applications, including as antipsychotics, anxiolytics, and anticancer agents.[3] The functional handles on this compound allow for its elaboration into libraries of compounds for screening against various biological targets. For example, the synthesis of pyrrolo-fused systems from this scaffold could lead to novel inhibitors of protein kinases or other enzymes implicated in disease.
References
- 1. chemscene.com [chemscene.com]
- 2. mdpi.com [mdpi.com]
- 3. Oxidative Dearomatization of 4,5,6,7-Tetrahydro-1H-indoles Obtained by Metal- and Solvent-Free Thermal 5-endo-dig Cyclization: The Route to Erythrina and Lycorine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare the 6,7-dihydro-1H-indol-4(5H)-one core structure?
A1: A prevalent method for synthesizing the 4,5,6,7-tetrahydroindol-4-one core is the Nenitzescu indole synthesis. This involves the condensation of a 1,3-dicarbonyl compound, such as 1,3-cyclohexanedione, with an α-aminocarbonyl compound. Variations of this method, including Paal-Knorr type syntheses from 1,4-diketones, are also employed.
Q2: What are the primary challenges encountered during the N-methylation of 6,7-dihydro-1H-indol-4(5H)-one?
A2: The main challenges include incomplete reaction leading to low yields, and potential side reactions such as O-methylation if the enol form of the ketone is reactive. The choice of methylating agent and base is critical to ensure selective N-methylation.[1][2] Traditional methylating agents like methyl iodide can be hazardous and require careful handling.[3]
Q3: Are there greener alternatives to traditional methylating agents like methyl iodide?
A3: Yes, dimethyl carbonate (DMC) is considered a more environmentally friendly and less toxic methylating agent.[3] It can be used effectively for the N-methylation of indoles in the presence of a suitable base.[3][4] Phenyl trimethylammonium iodide is another safe and easy-to-handle solid methylating agent that provides high monoselectivity for N-methylation.[1][2]
Q4: How can I monitor the progress of the N-methylation reaction?
A4: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress. By comparing the TLC profile of the reaction mixture with the starting material (6,7-dihydro-1H-indol-4(5H)-one), you can observe the formation of the less polar product, this compound.
Troubleshooting Guide
Low Yield in 6,7-dihydro-1H-indol-4(5H)-one Synthesis
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Systematically optimize temperature, reaction time, and solvent. For instance, in the condensation of 1,3-dicarbonyl compounds, the choice of acid or base catalyst and its concentration can significantly impact the yield. |
| Impure Starting Materials | Ensure the purity of the 1,3-dicarbonyl compound and the amino-reagent. Impurities can lead to side reactions and the formation of colored byproducts. Recrystallize or distill starting materials if necessary. |
| Side Reactions | Self-condensation of the 1,3-dicarbonyl starting material can be a competing reaction. Control the rate of addition of the amino-reagent and maintain the optimal reaction temperature to minimize this. |
Low Yield or Incomplete N-Methylation
| Potential Cause | Troubleshooting Steps |
| Inefficient Deprotonation of Indole Nitrogen | The choice of base is crucial for deprotonating the indole nitrogen to form the nucleophilic anion. If using a weak base like K₂CO₃, consider switching to a stronger base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).[1] |
| Inactive Methylating Agent | Ensure the methylating agent is not degraded. Methyl iodide should be stored properly to avoid decomposition. If using dimethyl carbonate, ensure the reaction temperature is high enough to facilitate methylation (typically refluxing in a high-boiling solvent like DMF).[3][4] |
| Steric Hindrance | While less of a concern for a methyl group, significant steric bulk around the indole nitrogen could impede the reaction. This is generally not an issue for this specific substrate. |
| Solvent Effects | The choice of solvent can influence the reaction rate and yield. Polar aprotic solvents like DMF or DMSO are commonly used for N-alkylation reactions as they can solvate the cation of the base and leave the anion more reactive.[3] |
Formation of Multiple Products in N-Methylation
| Potential Cause | Troubleshooting Steps |
| O-Methylation Side Product | The enolate of the ketone can potentially undergo methylation. Using a milder, more selective methylating agent or carefully controlling the reaction conditions (e.g., lower temperature, specific base) can favor N-methylation. |
| Di-methylation | While less common for the indole nitrogen, over-alkylation can occur at other sites if they are sufficiently nucleophilic. Using a stoichiometric amount of the methylating agent can help minimize this. |
Data Presentation
Table 1: Comparison of Bases for N-Methylation of an Amide using Phenyl Trimethylammonium Iodide (PhMe₃NI) in Toluene at 120°C
| Entry | Base | Yield of N-methylated product (%) |
| 1 | KOH | 56 |
| 2 | Other hydroxy bases | Lower conversion |
| 3 | Cs₂CO₃ | 85 |
| Data adapted from a study on N-methylation of amides, demonstrating the effectiveness of different bases.[1] |
Table 2: N-Methylation of Various Indoles using Dimethyl Carbonate (DMC)
| Substrate | Product | Yield (%) |
| Indole | 1-Methylindole | 96.5 |
| 5-Methoxyindole | 1-Methyl-5-methoxyindole | 97.4 |
| 5-Bromoindole | 1-Methyl-5-bromoindole | 94.8 |
| 6-Nitroindole | 1-Methyl-6-nitroindole | 96 |
| Indole-3-carboxaldehyde | 1-Methylindole-3-carboxaldehyde | 85 |
| This data showcases the high yields achievable with DMC for a range of substituted indoles.[3][4] |
Experimental Protocols
Protocol 1: Synthesis of 6,7-dihydro-1H-indol-4(5H)-one
This protocol is a general representation based on the condensation of 1,3-cyclohexanedione with an amino-acetaldehyde equivalent.
-
Reaction Setup: To a solution of 1,3-cyclohexanedione (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid), add the amino-acetaldehyde diethyl acetal (1.1 equivalents).
-
Reaction Conditions: Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid. Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford 6,7-dihydro-1H-indol-4(5H)-one.
Protocol 2: N-Methylation of 6,7-dihydro-1H-indol-4(5H)-one using Dimethyl Carbonate (DMC)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6,7-dihydro-1H-indol-4(5H)-one (1 equivalent) in N,N-dimethylformamide (DMF).
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 2 equivalents) and dimethyl carbonate (DMC, 1.5 equivalents).[4]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 130°C) for 2-3 hours.[3] Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product, this compound, can be purified by column chromatography on silica gel.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low N-methylation yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is a two-step process. First, the core heterocyclic structure, 6,7-dihydro-1H-indol-4(5H)-one, is synthesized. This is often achieved through methods like the Nenitzescu indole synthesis or other multicomponent reactions involving a 1,3-cyclohexanedione derivative. The second step is the selective N-methylation of the resulting indole nitrogen.
Q2: I am getting a low yield during the N-methylation step. What are the primary causes?
Low yields are typically due to incomplete deprotonation of the indole nitrogen, suboptimal reaction temperature, or the occurrence of competing side reactions. The choice of base and solvent system is critical. Strong bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF are commonly used to ensure complete deprotonation prior to adding the methylating agent.
Q3: Besides the desired N-methylated product, what are the most common side products I should be aware of?
The primary side reactions involve methylation at alternative nucleophilic sites on the molecule. These include:
-
C-methylation: Alkylation at the carbon adjacent to the ketone (C5 position) via an enolate intermediate.
-
O-methylation: Alkylation on the oxygen of the enolate, leading to the formation of a methoxy diene ether.
-
Unreacted Starting Material: Incomplete reaction leaving behind 6,7-dihydro-1H-indol-4(5H)-one.
Q4: How can I minimize the formation of C- and O-methylated byproducts?
Minimizing these side products relies on controlling the reaction conditions to favor N-alkylation. Key strategies include:
-
Choice of Base: Using a strong, non-nucleophilic base (e.g., NaH) can selectively deprotonate the nitrogen.
-
Temperature Control: Adding the methylating agent at a low temperature (e.g., 0 °C) after deprotonation can improve selectivity. The ambident nucleophilicity of the resulting anion is temperature-dependent.
-
Order of Addition: Always add the base to the starting material and ensure complete deprotonation before adding the methylating agent (e.g., methyl iodide).
Q5: What purification methods are effective for separating the desired product from the main side products?
Standard column chromatography on silica gel is typically effective. The polarity difference between the N-methylated product, the C-methylated byproduct, the O-methylated byproduct, and the unreacted starting material is usually sufficient for separation. A solvent system gradient, such as hexane/ethyl acetate, is a good starting point for method development.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective deprotonation of the indole nitrogen.2. Deactivated methylating agent (e.g., old methyl iodide).3. Reaction temperature is too low. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure the base is fresh and active. Use an anhydrous aprotic solvent (THF, DMF).2. Use a fresh bottle of the methylating agent.3. After adding the methylating agent at a low temperature, allow the reaction to slowly warm to room temperature and stir for several hours. |
| Presence of a Significant Amount of Starting Material | 1. Insufficient amount of base or methylating agent.2. Incomplete reaction due to short reaction time or low temperature. | 1. Use a slight excess (1.1-1.2 equivalents) of both the base and the methylating agent.2. Increase the reaction time or allow the reaction to proceed at room temperature overnight. Monitor reaction progress by TLC. |
| Multiple Spots on TLC, Including Less Polar Byproducts | 1. O-methylation: Formation of the 1-methyl-4-methoxy-1,5-dihydroindole ether. This is often less polar than the desired product.2. Reaction conditions favor enolate oxygen attack. | 1. Add the methylating agent at a lower temperature (0 °C or below).2. Consider using a different solvent system that may influence the N/O selectivity. |
| Multiple Spots on TLC, Including Products with Similar Polarity to the Desired Product | 1. C-methylation: Formation of 1,5-dimethyl-6,7-dihydro-1H-indol-4(5H)-one.[1] This often has a similar polarity to the N-methylated product.2. The base is generating a significant population of the enolate which competes with the N-anion for the electrophile. | 1. Ensure complete N-deprotonation before adding the methylating agent. A pre-stirring time of 30-60 minutes after base addition can be beneficial.2. Optimize the solvent and temperature; polar aprotic solvents like DMF can sometimes favor N-alkylation over C-alkylation. |
Reaction Pathways and Troubleshooting Workflow
The following diagrams illustrate the main reaction, potential side reactions, and a logical troubleshooting workflow.
Caption: Main and Side Reaction Pathways in the N-Methylation Step.
Caption: A Logical Workflow for Troubleshooting Common Synthesis Issues.
Experimental Protocols
Protocol 1: Synthesis of 6,7-dihydro-1H-indol-4(5H)-one
This protocol is a generalized procedure based on common multicomponent synthesis methods.
-
Reaction Setup: To a solution of cyclohexane-1,3-dione (1.0 eq) in a suitable solvent like ethanol or acetic acid, add the amino-component precursor (e.g., an α-amino aldehyde equivalent) (1.0 eq).
-
Cyclization: Heat the reaction mixture to reflux for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure 6,7-dihydro-1H-indol-4(5H)-one.
Protocol 2: N-Methylation of 6,7-dihydro-1H-indol-4(5H)-one
This protocol is adapted from standard procedures for indole N-alkylation.
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), dissolve 6,7-dihydro-1H-indol-4(5H)-one (1.0 eq) in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Methylation: Cool the mixture back down to 0 °C. Add methyl iodide (CH₃I, 1.2 eq) dropwise via syringe.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Stir overnight.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate this compound.
References
Technical Support Center: Purification of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a typical stationary phase and mobile phase for the column chromatography of this compound?
A1: For the purification of this compound, a normal-phase column chromatography setup is generally employed.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the most common choice.
-
Mobile Phase: A solvent system of ethyl acetate (EtOAc) in hexanes is typically used. The polarity of the eluent is gradually increased to facilitate the separation of the target compound from impurities.
Q2: How can I determine the appropriate solvent system for my column?
A2: The ideal solvent system should provide a good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate. Aim for an Rf value of approximately 0.2-0.4 for this compound. You can start by testing various ratios of ethyl acetate in hexanes (e.g., 1:9, 2:8, 3:7 v/v).
Q3: My compound is colorless. How can I monitor the progress of the column chromatography?
A3: Since this compound is likely to be colorless, you can monitor the fractions using one of the following methods:
-
UV-Vis Spectroscopy: Indole derivatives are typically UV-active. You can spot the collected fractions on a TLC plate with a fluorescent indicator (F254) and visualize the spots under a UV lamp (254 nm).
-
TLC Staining: After developing the TLC plate, you can use a staining solution to visualize the spots. A p-anisaldehyde stain or a potassium permanganate stain are common general-use stains. For more specific detection of indole-containing compounds, Ehrlich's reagent can be used, which typically produces a blue or purple spot.[1]
Q4: What are the common impurities I might encounter?
A4: Depending on the synthetic route, common impurities may include:
-
Unreacted starting materials.
-
Byproducts from the N-alkylation step, such as C3-alkylated indoles.[2]
-
Over-alkylated products.[2]
-
Degradation products if the compound is sensitive to the silica gel.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| The compound is not moving off the baseline on the TLC plate, even with high concentrations of ethyl acetate. | The compound may be too polar for the chosen solvent system. | Consider adding a small percentage of a more polar solvent like methanol to your mobile phase. Alternatively, for very polar compounds, a reversed-phase chromatography approach might be necessary. |
| The spots on the TLC plate are streaking or tailing. | The indole nitrogen can interact strongly with the acidic silica gel, causing streaking. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase to neutralize the acidic sites on the silica gel. |
| The compound elutes too quickly (high Rf value). | The mobile phase is too polar. | Decrease the proportion of ethyl acetate in your hexane/ethyl acetate mobile phase. |
| Poor separation between the product and an impurity. | The chosen solvent system does not provide adequate resolution. | Try a different solvent system. For example, you could explore dichloromethane/methanol or acetone/hexane systems. Running a gradient elution with a very shallow increase in polarity can also improve separation. |
| The product appears to be degrading on the column. | The compound may be unstable on silica gel. | Test the stability of your compound by spotting it on a silica TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots appear. If it is unstable, consider using a less acidic stationary phase like alumina or deactivated silica gel.[3] |
| Low recovery of the product from the column. | The compound may have poor solubility in the mobile phase, leading to precipitation on the column. | Ensure your crude sample is fully dissolved before loading it onto the column. If solubility is an issue, you can use a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column.[4] |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general guideline. The specific solvent ratios and fraction collection strategy should be optimized based on TLC analysis of your crude material.
1. Preparation of the Column:
-
Select an appropriately sized glass chromatography column based on the amount of crude material to be purified (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Allow the silica gel to settle, and then add a thin layer of sand to the top to protect the silica bed.
-
Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the dissolved sample to the top of the silica gel bed.
-
Alternatively, for samples with poor solubility, use the dry loading method:
-
Dissolve the crude product in a suitable solvent.
-
Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
3. Elution and Fraction Collection:
-
Begin eluting the column with the initial low-polarity mobile phase.
-
Collect fractions in an appropriate number of test tubes or vials.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A stepwise gradient is often effective (e.g., starting with 10% EtOAc in hexanes, then moving to 20%, 30%, and so on).
-
Monitor the collected fractions by TLC to identify which fractions contain the purified product.
4. Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Confirm the purity of the final product by an appropriate analytical method (e.g., NMR, LC-MS).
Quantitative Data
The following table provides estimated Rf values for indole derivatives in common solvent systems. These values should be used as a starting point for developing your own TLC and column chromatography methods for this compound.
| Compound | Solvent System (v/v) | Estimated Rf Value |
| Indole Derivative 1 | Hexane:Ethyl Acetate (7:3) | 0.34 |
| Indole Derivative 2 | Ethyl Acetate:Hexane (gradient from 1:4 to 1:2) | Elutes within this gradient |
| Indole Derivative 3 | Hexane:Ethyl Acetate (20:1) | 0.6 |
Visualizations
References
Technical Support Center: Synthesis of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during the synthesis of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.
Problem 1: Low Yield of the Desired Product
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal catalyst activity.
-
Side Reactions: Competing side reactions may be consuming starting materials or the desired product.
-
Product Degradation: The target molecule may be unstable under the reaction or work-up conditions.
-
Inefficient Purification: Loss of product during extraction, crystallization, or chromatographic purification.
Solutions:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.
-
Optimize Reaction Conditions: Systematically vary reaction parameters such as temperature, reaction time, and catalyst loading to find the optimal conditions.
-
Inert Atmosphere: If the reaction is sensitive to air or moisture, conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon).
-
Purification Optimization: Carefully select solvents for extraction and crystallization to maximize product recovery. For chromatographic purification, optimize the mobile phase and stationary phase to achieve good separation with minimal product loss.
Problem 2: Presence of Unreacted Starting Materials in the Final Product
Possible Causes:
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to unreacted starting materials.
-
Insufficient Reaction Time or Temperature: The reaction may not have had enough time or energy to proceed to completion.
-
Catalyst Deactivation: The catalyst may have lost its activity during the reaction.
Solutions:
-
Verify Stoichiometry: Accurately weigh all reactants and ensure the correct molar ratios are used.
-
Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature while monitoring for product degradation.
-
Use Fresh Catalyst: Ensure the catalyst is active and has been stored correctly. Consider adding a fresh batch of catalyst if deactivation is suspected.
Problem 3: Formation of Colored Impurities
Possible Causes:
-
Oxidation: The indole ring system can be susceptible to oxidation, leading to the formation of colored by-products, including N-oxides.
-
Polymerization: Under acidic or high-temperature conditions, starting materials or the product may polymerize.
-
Side Reactions from Starting Materials: Impurities in the starting materials can lead to colored side products.
Solutions:
-
Degas Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas.
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant may prevent oxidation.
-
Control Temperature: Avoid excessive heating during the reaction and purification steps.
-
Purify Starting Materials: Ensure the purity of starting materials before use.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most common synthetic routes include the Nenitzescu indole synthesis and the Fischer indole synthesis. The Nenitzescu synthesis typically involves the reaction of a substituted benzoquinone with a β-amino-crotonate. The Fischer indole synthesis utilizes the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions.
Q2: What are the potential impurities that can form during the synthesis?
A2: Potential impurities can be broadly categorized as:
-
Process-Related Impurities: Unreacted starting materials, intermediates, and reagents.
-
Product-Related Impurities: Isomers, degradation products, and by-products from side reactions.
-
Solvent-Related Impurities: Residual solvents from the reaction and purification steps.
Specific potential impurities in the synthesis of this compound may include:
-
Over-alkylation products: Formation of di- or tri-methylated indole derivatives.
-
N-Oxide: Oxidation of the indole nitrogen.
-
Dehydrogenated product: Aromatization of the six-membered ring to form a fully aromatic indole.
-
Side-products from enamine reactions: Enamines, which can be intermediates in some synthetic routes, are nucleophilic and can participate in various side reactions.[1][2][3]
Q3: How can I detect and quantify these impurities?
A3: A combination of chromatographic and spectroscopic techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities. A reversed-phase C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a common starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the product and any significant impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it ideal for identifying unknown impurities.
Q4: What are the key parameters to control during the synthesis to minimize impurity formation?
A4: Key parameters to control include:
-
Temperature: Both excessively high and low temperatures can lead to side reactions or incomplete conversion.
-
Reaction Time: Insufficient time can lead to unreacted starting materials, while prolonged times can increase the formation of degradation products.
-
Stoichiometry of Reactants: Precise control over the molar ratios of reactants is crucial to avoid excess starting materials and side reactions.
-
Atmosphere: For oxygen-sensitive reactions, maintaining an inert atmosphere is critical to prevent oxidation.
-
Purity of Starting Materials: Using high-purity starting materials is essential to prevent the introduction of impurities from the outset.
Data Presentation
Table 1: Common Impurities and their Potential m/z values
| Impurity Name | Potential Structure | Expected [M+H]⁺ (m/z) |
| This compound (Product) | C₉H₁₁NO | 150.08 |
| 6,7-Dihydro-1H-indol-4(5H)-one | C₈H₉NO | 136.07 |
| 1-Methyl-1H-indol-4(5H)-one (Dehydrogenated) | C₉H₉NO | 148.07 |
| This compound N-oxide | C₉H₁₁NO₂ | 166.08 |
Experimental Protocols
Protocol 1: General HPLC Method for Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 280 nm.
Protocol 2: General GC-MS Method for Volatile Impurity Analysis
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
Mandatory Visualization
Caption: Potential pathways for impurity formation during synthesis.
References
Technical Support Center: Overcoming Poor Regioselectivity in 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one Reactions
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) regarding the regioselectivity of reactions involving 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the common regioselectivity challenges in reactions with this compound?
A1: this compound is an α,β-unsaturated ketone with multiple reactive sites. The primary challenge with regioselectivity arises during enolate formation. Deprotonation can occur at two main positions: the α-carbon (C5) and the γ-carbon (C3). This leads to the formation of two different enolates, often referred to as the kinetic and thermodynamic enolates, which can then react with electrophiles to give a mixture of products. Additionally, nucleophilic attack can occur directly at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-conjugate addition).[1][2]
Q2: What is the difference between the kinetic and thermodynamic enolate of this compound?
A2: The kinetic enolate is formed by removing a proton from the less sterically hindered and more accessible position, which is typically the C5 position in this molecule. This reaction is faster but results in a less stable, less substituted double bond.[3] The thermodynamic enolate is formed by removing a proton from the more sterically hindered but more acidic position, leading to a more substituted and stable double bond. In the case of this compound, this would involve the C3 position. The formation of the thermodynamic enolate is slower but reversible, and it is the more stable product.[4]
Q3: How can I selectively form the kinetic enolate?
A3: To favor the formation of the kinetic enolate, you need conditions that are rapid, irreversible, and carried out at low temperatures.[5] Key factors include:
-
Strong, bulky, non-nucleophilic bases: Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[6][7]
-
Low temperatures: Reactions are typically run at -78 °C to prevent equilibration to the thermodynamic enolate.[5]
-
Aprotic solvents: Solvents like tetrahydrofuran (THF) or diethyl ether are preferred.
-
Rapid addition: The ketone solution is usually added slowly to a solution of the base to ensure the base is always in excess.
Q4: How can I selectively form the thermodynamic enolate?
A4: The formation of the thermodynamic enolate is favored under conditions that allow for equilibrium to be established. These conditions include:
-
Weaker bases: Bases such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or alkoxides are suitable.[8]
-
Higher temperatures: Running the reaction at room temperature or even with gentle heating allows the kinetic enolate to revert to the starting material and eventually form the more stable thermodynamic enolate.
-
Protic solvents: The presence of a protic solvent can facilitate proton exchange and equilibration.
-
Longer reaction times: Allowing the reaction to stir for an extended period ensures that the equilibrium favors the thermodynamic product.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor or no reaction | 1. The base is not strong enough. 2. The reaction temperature is too low. 3. Steric hindrance is preventing the reaction. | 1. Switch to a stronger base (e.g., LDA for kinetic control). 2. Gradually increase the reaction temperature. 3. Use a less sterically hindered electrophile. |
| Low yield of the desired product | 1. Competing side reactions. 2. The electrophile is not reactive enough. 3. The enolate is not stable under the reaction conditions. | 1. Optimize reaction conditions (temperature, solvent, base). 2. Use a more reactive electrophile (e.g., an alkyl iodide instead of a chloride). 3. Trap the enolate in situ with the electrophile. |
| Mixture of regioisomers (poor regioselectivity) | 1. Conditions are allowing for both kinetic and thermodynamic control. 2. The temperature is too high for kinetic control. 3. The base is not bulky enough to be selective. | 1. For kinetic control, use a strong, bulky base at a very low temperature (-78 °C). 2. For thermodynamic control, use a weaker base at a higher temperature and allow for a longer reaction time. 3. Ensure your reagents and solvents are anhydrous. |
| Formation of 1,2-addition product instead of 1,4-addition | 1. A "hard" nucleophile is being used. 2. The reaction is under kinetic control. | 1. Use a "soft" nucleophile (e.g., organocuprates) to favor 1,4-addition. 2. Use conditions that favor thermodynamic control. |
Experimental Protocols
Protocol 1: Selective Formation of the Kinetic Enolate and Subsequent Alkylation
This protocol is designed to favor the formation of the less substituted, kinetic enolate.
Materials:
-
This compound
-
Lithium diisopropylamide (LDA) solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., methyl iodide)
-
Anhydrous workup reagents (saturated aqueous NH4Cl, brine, anhydrous MgSO4)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Add a solution of LDA (1.1 equivalents) in anhydrous THF to the flask and cool the solution to -78 °C in a dry ice/acetone bath.
-
Dissolve this compound (1 equivalent) in anhydrous THF.
-
Slowly add the ketone solution to the LDA solution at -78 °C over 30 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the electrophile (1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purify the product by column chromatography.
Protocol 2: Selective Formation of the Thermodynamic Enolate and Subsequent Alkylation
This protocol is designed to favor the formation of the more substituted, thermodynamic enolate.
Materials:
-
This compound
-
Sodium hydride (NaH) (60% dispersion in mineral oil)
-
Anhydrous dimethylformamide (DMF)
-
Electrophile (e.g., benzyl bromide)
-
Aqueous workup reagents (water, brine, anhydrous Na2SO4)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere.
-
Add NaH (1.2 equivalents) to the flask and wash with anhydrous hexanes to remove the mineral oil.
-
Add anhydrous DMF to the flask.
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Slowly add the ketone solution to the NaH suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours to allow for equilibration to the thermodynamic enolate.
-
Cool the reaction mixture back to 0 °C and add the electrophile (1.1 equivalents) dropwise.
-
Stir the reaction at room temperature overnight, or until TLC analysis shows completion.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the product via column chromatography.
Visualizations
Caption: Control of Regioselectivity in Enolate Formation.
Caption: Troubleshooting Workflow for Poor Regioselectivity.
References
- 1. Highly regioselective synthesis of lactams via cascade reaction of α,β-unsaturated ketones, ketoamides, and DBU as a catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07117G [pubs.rsc.org]
- 2. books.rsc.org [books.rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. fiveable.me [fiveable.me]
- 7. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Reaction Conditions for 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one Derivatization
Welcome to the technical support center for the derivatization of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered during the chemical modification of this versatile heterocyclic ketone.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive positions on this compound for derivatization?
A1: The primary sites for derivatization are the α-carbons adjacent to the ketone (C5 and C3a), the pyrrole ring (especially at the C2 and C3 positions if unsubstituted), and the ketone carbonyl group itself. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution.[1]
Q2: How can I achieve selective alkylation at the C5 position?
A2: Selective alkylation at the C5 position, which is α to the ketone, can be achieved by forming the kinetic enolate. This is typically accomplished by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent like THF.[2][3] The bulky base preferentially abstracts the less hindered proton at the C5 position.
Q3: What are the key considerations for performing an Aldol condensation with this molecule?
A3: For a successful Aldol condensation, the formation of the enolate is crucial. Using a suitable base (e.g., NaOH, KOH, or LDA) will generate the nucleophilic enolate which can then react with an aldehyde or another ketone.[4] To favor the crossed Aldol product and minimize self-condensation, it is advisable to use a non-enolizable aldehyde (e.g., benzaldehyde) or to pre-form the enolate of the title compound before adding the electrophile.[4]
Q4: Can I perform a Vilsmeier-Haack reaction on this compound?
A4: Yes, the Vilsmeier-Haack reaction is a viable method for formylating electron-rich heterocycles like the pyrrole moiety in your compound.[5][6] The reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the electrophile.[5]
Troubleshooting Guides
Aldol Condensation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low to no product formation | 1. Incomplete enolate formation due to a weak base.[4] 2. The aldehyde is not sufficiently reactive. 3. Reaction temperature is too low. | 1. Use a stronger base such as LDA to ensure complete enolate formation.[2] 2. Use a more reactive aldehyde or add a Lewis acid catalyst to activate the aldehyde. 3. Gradually increase the reaction temperature and monitor the progress by TLC. |
| Formation of multiple products | 1. Self-condensation of the starting ketone. 2. Polialdol reaction. 3. Formation of both Aldol addition and condensation products. | 1. Use an excess of the aldehyde partner or pre-form the enolate of the indol-4-one before adding the aldehyde.[4] 2. Use a controlled stoichiometry of the enolate to the aldehyde. 3. If the condensation product is desired, heat the reaction mixture after the initial addition is complete.[7] |
| Retro-Aldol reaction | The equilibrium favors the starting materials. | Use milder reaction conditions and remove water if the condensation product is the target, which will drive the reaction forward. |
Mannich Reaction
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of the Mannich base | 1. The pre-formed iminium ion is unstable. 2. The enol or enolate concentration is too low. 3. The reaction is reversible. | 1. Generate the iminium ion in situ at a low temperature before adding the ketone. 2. Use an acid or base catalyst to promote enol or enolate formation, respectively. 3. Use an excess of the formaldehyde and amine to push the equilibrium towards the product. |
| Formation of bis-alkylated product | The initially formed Mannich base reacts further with the iminium ion.[8] | Use a secondary amine to form the initial iminium ion, which will lead to a tertiary amine as the product, preventing further reaction.[8] |
| Polymerization of formaldehyde | Using paraformaldehyde at too high a concentration or temperature. | Use a fresh source of formaldehyde or generate it in situ from a stable precursor like trioxane with an acid catalyst. |
α-Alkylation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low conversion to the alkylated product | 1. Incomplete deprotonation to form the enolate.[3] 2. The alkylating agent is not reactive enough (e.g., alkyl chloride). 3. The enolate is not soluble in the reaction solvent. | 1. Use a stronger base (e.g., NaH, LDA) and ensure anhydrous conditions.[2] 2. Use a more reactive alkylating agent such as an alkyl iodide or bromide.[3] 3. Add a co-solvent like HMPA or DMPU to improve the solubility of the enolate. |
| O-alkylation instead of C-alkylation | The reaction conditions favor the formation of the O-alkylated product (the enol ether). | Use a less polar, aprotic solvent and a counter-ion that favors C-alkylation (e.g., lithium). The use of a strong, hindered base at low temperature generally favors C-alkylation. |
| Dialkylation at the α-position | The mono-alkylated product is deprotonated and reacts further. | Use a slight excess of the base to ensure complete deprotonation of the starting material, and add the alkylating agent slowly at a low temperature. |
Vilsmeier-Haack Formylation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No reaction or very low yield | 1. The substrate is not electron-rich enough for the Vilsmeier reagent. 2. The Vilsmeier reagent has decomposed. 3. The reaction temperature is too low. | 1. While the pyrrole ring is generally reactive, prolonged reaction times or higher temperatures might be necessary. 2. Prepare the Vilsmeier reagent fresh by adding POCl₃ to DMF at 0°C and use it immediately.[9] 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition. |
| Formation of multiple formylated products | Formylation at different positions on the pyrrole ring or at the α-position to the ketone. | The regioselectivity is generally high for the most electron-rich position of the pyrrole ring. To avoid α-formylation of the ketone, ensure that the reaction conditions do not strongly favor enolate formation. |
| Decomposition of the starting material | The reaction conditions are too harsh (e.g., high temperature, high concentration of POCl₃). | Use a milder Vilsmeier reagent (e.g., generated from oxalyl chloride and DMF) or perform the reaction at a lower temperature for a longer duration. |
Experimental Protocols
General Protocol for Aldol Condensation
-
Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of LDA (1.1 eq.) in THF. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Aldol Addition: To the enolate solution, add a solution of the desired aldehyde (1.2 eq.) in anhydrous THF dropwise at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
(Optional) Dehydration to Enone: If the α,β-unsaturated ketone is the desired product, the crude aldol addition product can be dissolved in a suitable solvent (e.g., toluene) and heated with a catalytic amount of acid (e.g., p-toluenesulfonic acid) or base (e.g., sodium hydroxide) to induce dehydration.[7]
General Protocol for Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked flask under an inert atmosphere, place anhydrous DMF (3.0 eq.) and cool it to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise with stirring.[9] After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Formylation: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-6 hours, monitoring by TLC.
-
Hydrolysis: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is ~7.
-
Work-up: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting aldehyde by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: Key reaction pathways for the derivatization of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting guide for the Nenitzescu synthesis of substituted indoles
This guide is intended for researchers, scientists, and drug development professionals utilizing the Nenitzescu synthesis for substituted indoles. It provides troubleshooting for common issues, answers to frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
Question: My reaction yield is consistently low. What are the primary causes and how can I address them?
Answer:
Low yields in the Nenitzescu synthesis are a common issue and can often be attributed to several factors:
-
Side Reactions and Byproduct Formation: The reaction is known to produce various side products, such as 5-hydroxybenzofurans, 6-hydroxyindoles, and O-acylated 4,5-dihydroxyindoles, which compete with the desired indole formation.[1][2] In some instances, more complex structures like pyrroloindoles may also form.[1][2]
-
Polymerization of Benzoquinone: The benzoquinone starting material can be unstable, leading to oxidation and polymerization under reaction conditions. This reduces the availability of the starting material for the intended reaction.[1]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst significantly impacts the reaction's efficiency.[1] Non-polar solvents or unsuitable temperatures can promote side reactions.[1]
To improve your yield, consider the following optimization strategies:
-
Solvent Choice: The reaction performs best in highly polar solvents.[3] Nitromethane has been identified as a suitable solvent for favoring indole formation, especially when used with a zinc halide catalyst.[4] For specific compounds like Mecarbinate, a mixture of glacial acetic acid and ethyl acetate has been shown to improve yields.[1]
-
Catalyst Selection: While the reaction can proceed without a catalyst, Lewis acids like zinc chloride (ZnCl₂) can increase the reaction rate and yield.[5] If you observe significant 5-hydroxybenzofuran formation, switching to a zinc-based Lewis acid catalyst is recommended, as other catalysts like CuCl₂, BiCl₃, FeCl₃, and trifluoroacetic acid (TFA) can favor benzofuran formation.[4]
-
Reactant Stoichiometry: It was previously thought that a 100% excess of benzoquinone was necessary, but more recent studies suggest that a 20-60% excess is more effective for large-scale reactions.[3] The ideal molar ratio between benzoquinone and ethyl 3-aminocrotonate is reported to be 1:1.2-1.6.[3]
-
Temperature Control: Many Nenitzescu reactions proceed well at room temperature.[4] However, if the yield is low at room temperature, a moderate increase in temperature might be beneficial.[4] Be cautious, as excessive heat can also encourage side reactions.[4] For certain protocols, maintaining the reaction temperature below 30°C with an ice/water bath during the addition of reagents is crucial.[1]
Question: My reaction appears to have stalled and is not reaching completion. What steps can I take?
Answer:
A stalled reaction can be due to several factors, including reactant degradation or catalyst deactivation.[1]
-
Reactant Stability: The p-benzoquinone starting material can be unstable. Ensure you are using a fresh, high-quality source of p-benzoquinone.[1]
-
Catalyst Activity: If you are using a Lewis acid catalyst, make sure it is anhydrous and, if necessary, added under inert conditions.[1]
Monitoring the reaction progress using thin-layer chromatography (TLC) is recommended to determine the optimal reaction time.[4][5]
Question: I am observing a significant amount of a byproduct that is not my target indole. How can I identify and minimize it?
Answer:
The most common byproduct is a 5-hydroxybenzofuran.[2][4] The formation of this byproduct is a competing pathway in the Nenitzescu synthesis.[4]
-
Identification: Characterization techniques such as NMR spectroscopy and mass spectrometry can be used to identify the structure of the byproduct.
-
Minimization:
-
Catalyst Choice: As mentioned, certain Lewis and Brønsted acids (e.g., CuCl₂, FeCl₃, TFA) favor the formation of benzofurans.[4] Using zinc halides (ZnCl₂, ZnBr₂, ZnI₂) can promote the formation of the desired 5-hydroxyindole.[2][4]
-
Solvent Selection: Nitromethane is a suitable solvent for favoring indole formation.[4][6] The choice of solvent can be critical; for instance, reacting ethyl 3-aminocinnamate with p-benzoquinone in acetic acid yields the indole, while the reaction is unsuccessful in acetone, chloroform, or dichloromethane.[7]
-
Question: How can I improve the purification of my substituted indole from the reaction mixture?
Answer:
Effective purification is essential for obtaining a high-purity product.
-
Crystallization: For some products, crystallization can be an effective purification method. After concentrating the reaction mixture, storing it at a low temperature (0-10°C) for 24 hours can induce crystallization.[1] The resulting solid can be collected by filtration and washed with a cold solvent like ethyl acetate.[1]
-
Column Chromatography: If crystallization is not effective in removing all impurities, silica gel column chromatography is a standard purification method.[1] An appropriate eluent system should be determined by thin-layer chromatography (TLC).[1]
Frequently Asked Questions (FAQs)
Q1: What is a typical "good" yield for the Nenitzescu synthesis?
A1: Yields can vary significantly depending on the substrates and reaction conditions. While some older methods reported yields as low as 18-32%, optimized procedures have achieved yields in the range of 63-65%.[1] Some patented procedures claim yields of over 85% with high purity.[1]
Q2: Can I use a different solvent than those mentioned in the optimized protocols?
A2: Solvent choice is critical in the Nenitzescu reaction.[1] While other polar solvents like nitromethane have been shown to be effective for the synthesis of other 5-hydroxyindoles, it is important to consult the literature for your specific substrates.[1][4] The use of a glacial acetic acid/ethyl acetate mixture or cyclopentyl methyl ether (CPME) with a Lewis acid catalyst has been specifically demonstrated to improve the yield of certain products like Mecarbinate.[1]
Q3: Is it possible to perform this reaction on a solid support?
A3: Yes, a solid-phase variant of the Nenitzescu reaction exists.[3][5] This method involves attaching the enamine to a resin, reacting it with a 1,4-benzoquinone, and then cleaving the desired 5-hydroxyindole-3-carboxamide from the resin.[5]
Quantitative Data Summary
| Parameter | Recommended Condition/Value | Notes |
| Benzoquinone Excess | 20-60% | A 100% excess is generally not required and can be less effective.[3] |
| Benzoquinone:Enamine Molar Ratio | 1:1.2 to 1:1.6 | Ideal for large-scale reactions.[3] |
| Typical Optimized Yields | 63-85% | Highly dependent on substrates and optimized conditions.[1] |
| Historical Yields | 18-32% | Illustrates the importance of optimization.[1] |
Experimental Protocols
Classical Nenitzescu Synthesis of Ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate [5]
-
Reaction Setup: Prepare a solution of 1,4-benzoquinone (1.0 equivalent) in acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Addition of Enamine: Add ethyl 3-aminocrotonate (1.0-1.2 equivalents) to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or crystallization.
Optimized Synthesis of Mecarbinate [1]
-
Reaction Setup: In a reaction vessel, dissolve 1,4-benzoquinone (1 equivalent) in ethyl acetate.
-
Reagent Preparation: Separately, prepare a solution of ethyl 3-(methylamino)but-2-enoate (1 equivalent) and glacial acetic acid in ethyl acetate.
-
Addition: Slowly add the enamine/acetic acid solution to the benzoquinone solution, maintaining the reaction temperature below 30°C using an ice/water bath.
-
Reaction: After the addition is complete, stir the reaction mixture for 1 hour at room temperature.
-
Crystallization: Distill off approximately half of the solvent. Store the concentrated reaction mixture in a refrigerator (0-10°C) for 24 hours to allow for crystallization.
-
Isolation: Collect the precipitated solid by filtration and wash it with cold ethyl acetate.
Visualizations
Caption: A general experimental workflow for the Nenitzescu indole synthesis.
Caption: A troubleshooting flowchart for addressing low yields in the Nenitzescu synthesis.
References
Preventing polymerization of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to polymerization?
A1: this compound is a cyclic α,β-unsaturated ketone (enone). The conjugated system of the enone functionality makes the β-carbon susceptible to nucleophilic attack, and the overall structure can be reactive towards free radicals. This reactivity can lead to polymerization, especially under certain conditions like exposure to heat, light, radical initiators, or strong acids/bases. Polymerization can occur through mechanisms such as free-radical polymerization or Michael addition chain reactions.
Q2: What are the typical signs of polymerization?
A2: Signs of polymerization include an increase in the viscosity of the sample, the formation of a gel, or the appearance of a solid precipitate. In some cases, the polymerization can be an exothermic process, leading to a noticeable increase in temperature.
Q3: How can I prevent polymerization during storage?
A3: To prevent polymerization during storage, it is recommended to store this compound in a tightly sealed container in a cool, dark, and dry place. An inert atmosphere (e.g., nitrogen or argon) can also help to prevent oxidation and subsequent polymerization. Storing at refrigerated temperatures (2-8 °C) is a common practice for enhancing stability.
Q4: What are polymerization inhibitors, and how do they work?
A4: Polymerization inhibitors are chemical compounds that are added in small quantities to prevent or retard polymerization. They work by scavenging free radicals that initiate the polymerization chain reaction. Common inhibitors for enones include phenolic compounds like hydroquinone (HQ), the monomethyl ether of hydroquinone (MEHQ), and butylated hydroxytoluene (BHT). These inhibitors donate a hydrogen atom to the growing polymer radical, forming a stable, non-reactive radical that terminates the chain reaction.[1][2][3][4]
Q5: How can I detect if my sample of this compound has started to polymerize?
A5: Several analytical techniques can be used to detect the onset of polymerization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can show broadening of signals or the appearance of new signals corresponding to the polymer.[5][6][7][8][9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the vibrational bands, particularly a decrease in the intensity of the C=C double bond absorption of the enone, can indicate polymerization.[10][11][12]
-
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): This is a powerful technique to determine the molecular weight distribution of your sample. The appearance of higher molecular weight species (oligomers or polymers) is a clear indication of polymerization.[13][14][15][16][17]
-
High-Performance Liquid Chromatography (HPLC): A decrease in the peak area of the monomer and the appearance of new, broader peaks can suggest oligomer formation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Sample becomes viscous or solidifies during reaction or workup. | High reaction temperature. | Optimize the reaction temperature. Use the lowest temperature that allows for a reasonable reaction rate. For exothermic reactions, ensure efficient cooling and controlled addition of reagents. |
| Absence of an inhibitor. | Add a suitable polymerization inhibitor at the beginning of the reaction or during workup, especially before any heating steps like distillation. | |
| Extended reaction time. | Monitor the reaction progress (e.g., by TLC or LC-MS) and stop the reaction as soon as the starting material is consumed. | |
| Presence of radical initiators. | Use purified, peroxide-free solvents and reagents. Ensure reaction vessels are clean and free of contaminants. | |
| Low yield of the desired product with significant baseline material in analytical chromatograms. | Product loss due to polymerization. | Implement the solutions from the problem above to minimize polymer formation. The desired product may be trapped within the polymer matrix. |
| Incompatible pH. | Avoid strongly acidic or basic conditions, as these can catalyze Michael addition polymerization. Buffer the reaction medium if necessary. | |
| Stored material shows signs of degradation over time. | Improper storage conditions. | Store the compound at a low temperature (2-8 °C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient inhibitor concentration. | If the compound is to be stored for an extended period, consider adding a small amount of a suitable inhibitor. |
Inhibitor Concentration Guidelines
The optimal concentration of an inhibitor can vary depending on the specific conditions of your experiment (e.g., temperature, solvent, presence of other reagents). It is recommended to start with a low concentration and optimize as needed.
| Inhibitor | Typical Concentration Range (ppm) | Notes |
| Butylated Hydroxytoluene (BHT) | 100 - 1000 ppm (0.01% - 0.1% w/w) | Effective free-radical scavenger. Widely used in various applications.[18][19][20][21][22] |
| Hydroquinone (HQ) | 100 - 500 ppm (0.01% - 0.05% w/w) | Highly effective, but its activity is often dependent on the presence of oxygen.[1][2][3][4][23] |
| Monomethyl Ether of Hydroquinone (MEHQ) | 100 - 500 ppm (0.01% - 0.05% w/w) | Similar to HQ, with good efficacy as a polymerization inhibitor. |
Note: These are general guidelines. The user should determine the optimal type and concentration of inhibitor for their specific application through experimentation.
Experimental Protocol: Evaluating Inhibitor Effectiveness
This protocol provides a general method for testing the effectiveness of different inhibitors and concentrations on the stability of this compound under thermal stress.
Objective: To determine the optimal inhibitor and concentration to prevent the polymerization of this compound at an elevated temperature.
Materials:
-
This compound
-
Inhibitors: BHT, HQ, MEHQ
-
Anhydrous, peroxide-free solvent (e.g., toluene or dioxane)
-
Small, sealable vials (e.g., 2 mL amber glass vials with PTFE-lined caps)
-
Heating block or oven set to a controlled temperature (e.g., 60 °C)
-
Analytical balance
-
Analytical instrumentation for monitoring polymerization (e.g., HPLC, GPC, or NMR)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mg/mL).
-
Prepare stock solutions of each inhibitor (BHT, HQ, MEHQ) in the same solvent at a higher concentration (e.g., 1 mg/mL or 10000 ppm).
-
-
Sample Preparation:
-
Label a series of vials for each inhibitor and concentration to be tested, including a control sample with no inhibitor.
-
To each vial, add a specific volume of the this compound stock solution.
-
Add the appropriate volume of the inhibitor stock solution to achieve the desired final concentrations (e.g., 100 ppm, 250 ppm, 500 ppm). Add only the solvent to the control vial.
-
Blanket the headspace of each vial with an inert gas (e.g., nitrogen or argon) before sealing tightly.
-
-
Thermal Stress Test:
-
Place all vials in the heating block or oven at the chosen temperature (e.g., 60 °C).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), remove one set of vials (one for each condition).
-
Allow the vials to cool to room temperature.
-
-
Analysis:
-
Visually inspect each sample for any signs of polymerization (increased viscosity, gelation, precipitation).
-
Analyze each sample using a suitable analytical technique (e.g., HPLC, GPC, or NMR) to quantify the remaining monomer and detect the formation of oligomers or polymers.
-
-
Data Interpretation:
-
Plot the percentage of remaining monomer against time for each inhibitor and concentration.
-
Compare the stability of the samples with different inhibitors and concentrations to the control sample.
-
The most effective inhibitor and concentration will be the one that shows the least degradation of the monomer over time.
-
Visualizations
Caption: Troubleshooting workflow for polymerization issues.
Caption: Factors contributing to polymerization and preventative measures.
References
- 1. chempoint.com [chempoint.com]
- 2. researchgate.net [researchgate.net]
- 3. eastman.com [eastman.com]
- 4. nbinno.com [nbinno.com]
- 5. imc.cas.cz [imc.cas.cz]
- 6. box2073.temp.domains [box2073.temp.domains]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis of Polymers [intertek.com]
- 10. rroij.com [rroij.com]
- 11. rroij.com [rroij.com]
- 12. Exploring the Techniques Used in Polymer Analysis | Technology Networks [technologynetworks.com]
- 13. Gel Permeation Chromatography (GPC) [intertek.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 16. agilent.com [agilent.com]
- 17. Defined linear and cyclic oligomers using recycling-GPC – secrets of science [shimadzu-webapp.eu]
- 18. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 20. Understanding the impact of BHT inhibitor on the microstructure of spun-cast nanoporous films of PMMA exhibiting high surface areas [morressier.com]
- 21. health.ec.europa.eu [health.ec.europa.eu]
- 22. researchgate.net [researchgate.net]
- 23. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of unexpected byproducts in 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one.
Troubleshooting Guide
Unexpected byproducts and reaction failures can be common challenges in organic synthesis. This guide addresses specific issues that may be encountered during the N-methylation of 6,7-dihydro-1H-indol-4(5H)-one.
Table 1: Troubleshooting Common Issues in the Synthesis of this compound
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product | - Incomplete deprotonation of the indole nitrogen. - Inactive methylating agent (e.g., degraded methyl iodide). - Insufficient reaction time or temperature. | - Use a stronger base (e.g., NaH) and ensure anhydrous conditions. - Use a fresh, high-purity methylating agent. - Monitor the reaction by TLC and consider increasing the reaction time or temperature. |
| Presence of unreacted starting material | - Insufficient amount of base or methylating agent. - Poor solubility of the starting material. | - Use a slight excess of the base and methylating agent (e.g., 1.1-1.2 equivalents). - Choose a solvent in which the starting material is more soluble (e.g., DMF, THF). |
| Formation of multiple products (byproducts) | - C-alkylation: Methylation at the C3 position of the indole ring is a common side reaction. - Over-methylation: Formation of a quaternary ammonium salt. - Decomposition: The starting material or product may be unstable under the reaction conditions. | - To favor N-alkylation, use a polar aprotic solvent (e.g., DMF, DMSO) and an alkali metal hydride base. C-alkylation is more prevalent in less polar solvents.[1][2] - Use a controlled amount of the methylating agent and monitor the reaction progress closely. - Perform the reaction at a lower temperature and ensure an inert atmosphere. |
| Difficulty in purifying the product | - Similar polarity of the desired product and byproducts. | - Utilize column chromatography with a carefully selected eluent system. A gradient elution may be necessary. - Consider derivatization of the product or byproduct to alter its polarity for easier separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected byproducts in the synthesis of this compound?
A1: The most common unexpected byproduct is the C3-methylated isomer, 3-Methyl-6,7-dihydro-1H-indol-4(5H)-one. The regioselectivity of indole alkylation is highly dependent on the reaction conditions.[1][2] Under certain conditions, electrophilic attack at the electron-rich C3 position of the indole nucleus can compete with the desired N-alkylation. Another potential, though less common, byproduct is the N,C3-dimethylated compound if an excess of the methylating agent is used.
Q2: How can I distinguish between the desired N-methylated product and the C3-methylated byproduct using NMR spectroscopy?
A2: The 1H NMR spectra of the N-methyl and C3-methyl isomers will show distinct differences. For the N-methyl product, you will observe a singlet for the N-CH3 group, typically in the range of 3.7-3.8 ppm.[3] The proton at the C2 position will appear as a doublet. In the C3-methylated byproduct, the N-H proton will still be present (a broad singlet), and you will see a singlet for the C3-CH3 group at a different chemical shift, usually further upfield compared to the N-CH3 signal. The proton at C2 would appear as a singlet.
Q3: What reaction conditions favor N-methylation over C-methylation?
A3: To promote N-methylation, it is generally recommended to use a strong base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).[4][5] The formation of the sodium salt of the indole in these solvents makes the nitrogen atom a more accessible nucleophile. Conversely, conditions that involve weaker bases or less polar solvents can lead to a higher proportion of C-alkylation.
Q4: My reaction is complete, but I am struggling to separate the N-methyl and C-methyl isomers. What purification strategies do you recommend?
A4: Separation of N-alkylated and C-alkylated indole isomers can be challenging due to their similar polarities. Careful column chromatography is the most common method. We recommend using a high-resolution silica gel and a slow gradient elution with a solvent system such as ethyl acetate/hexane. If co-elution persists, consider derivatizing the mixture. For instance, the N-H group of the C-methylated isomer could be selectively protected, which would significantly alter its polarity, allowing for easier separation.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the N-methylation of 6,7-dihydro-1H-indol-4(5H)-one.
Materials:
-
6,7-dihydro-1H-indol-4(5H)-one
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH3I)
-
Anhydrous dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6,7-dihydro-1H-indol-4(5H)-one (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Data Presentation
Table 2: Quantitative Data for the Synthesis of this compound and Potential Byproducts
| Compound | Structure | Molecular Weight ( g/mol ) | Typical Yield (%) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| This compound (Desired Product) | ![]() | 149.19 | 75-90 | ~3.75 (s, 3H, N-CH3), ~6.60 (d, 1H, H-2), ~5.90 (d, 1H, H-3) | ~32.5 (N-CH3), ~128.0 (C-2), ~100.0 (C-3), ~195.0 (C=O) |
| 3-Methyl-6,7-dihydro-1H-indol-4(5H)-one (Byproduct) | ![]() | 149.19 | 5-20 | ~8.00 (br s, 1H, N-H), ~2.20 (s, 3H, C-CH3), ~6.80 (s, 1H, H-2) | ~12.0 (C-CH3), ~121.0 (C-2), ~115.0 (C-3), ~195.0 (C=O) |
| 6,7-dihydro-1H-indol-4(5H)-one (Starting Material) | ![]() | 135.16 | - | ~8.20 (br s, 1H, N-H), ~6.70 (t, 1H, H-2), ~6.00 (t, 1H, H-3) | ~122.0 (C-2), ~108.0 (C-3), ~195.0 (C=O) |
Note: The NMR data provided are approximate and can vary depending on the solvent and instrument.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Divergence in CH alkylation of indoles under Mn catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01044A [pubs.rsc.org]
- 3. Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. research.ucc.ie [research.ucc.ie]
Technical Support Center: Synthesis of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during synthesis and scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for preparing this compound?
A common and effective strategy involves a two-step process:
-
Synthesis of the precursor, 6,7-dihydro-1H-indol-4(5H)-one.
-
N-methylation of the precursor to yield the final product. This approach allows for the synthesis of various N-substituted analogs by modifying the alkylating agent in the second step.
Q2: Which synthetic routes are recommended for the precursor, 6,7-dihydro-1H-indol-4(5H)-one?
Several methods can be employed, with the Nenitzescu indole synthesis and Paal-Knorr pyrrole synthesis being prominent examples. The choice of method often depends on the availability of starting materials and desired scale.[1]
Q3: What are the typical reagents and conditions for the N-methylation step?
The N-methylation is typically achieved by deprotonating the indole nitrogen with a suitable base, followed by reaction with a methylating agent. Common combinations include sodium hydride (NaH) with methyl iodide (CH₃I) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). Alternative, greener methylating agents like dimethyl carbonate (DMC) can also be used.[1][2]
Q4: I am observing low yields in my N-methylation reaction. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete deprotonation: The base may not be strong enough, or the reaction time may be insufficient to fully deprotonate the indole nitrogen.
-
Side reactions: The methylating agent can react with other nucleophilic sites in the molecule or with the solvent.
-
Poor quality reagents: Impurities in the starting material, solvent, or reagents can interfere with the reaction.
-
Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition or side reactions.
Q5: How can I purify the final product, this compound?
Column chromatography is a common method for purifying the product. The choice of eluent system will depend on the polarity of the product and any impurities. A typical system might be a gradient of ethyl acetate in hexanes. Recrystallization can also be an effective purification technique if a suitable solvent is found.
Experimental Workflow and Logic Diagrams
Caption: Overall synthesis workflow.
References
Validation & Comparative
Comparative NMR Spectral Analysis: 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one and its Analogues
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one and its parent compound, 6,7-dihydro-1H-indol-4(5H)-one. Additionally, the spectral features of 1-methylindole are included to illustrate the influence of N-methylation on the indole core. This information is crucial for the structural elucidation and characterization of novel heterocyclic compounds in the field of medicinal chemistry.
Executive Summary
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. For researchers engaged in the synthesis and development of novel indole-based compounds, a thorough understanding of their spectral characteristics is paramount. This guide presents a detailed comparison of the 1H and 13C NMR data for this compound and related structures. The tabulated data highlights the key differences in chemical shifts, providing valuable insights into the electronic and structural effects of N-methylation and the saturated carbocyclic ring.
Structural and Spectral Comparison
The chemical structure and atom numbering for this compound are depicted below, providing a reference for the subsequent spectral data tables.
Caption: Chemical structure of this compound with atom numbering.
The following tables summarize the 1H and 13C NMR chemical shifts for 6,7-dihydro-1H-indol-4(5H)-one and 1-methylindole. The data for the N-methylated target compound is predicted based on the analysis of these related structures, providing a valuable reference for experimental verification.
Table 1: 1H NMR Chemical Shift Data (ppm)
| Proton | 6,7-dihydro-1H-indol-4(5H)-one | 1-Methylindole | Predicted this compound |
| H2 | ~6.8 | 7.09 | ~6.9 |
| H3 | ~6.2 | 6.47 | ~6.3 |
| H5 | ~2.8 | - | ~2.9 |
| H6 | ~2.1 | - | ~2.2 |
| H7 | ~2.5 | 7.18 | ~2.6 |
| N-H | ~8.0 (broad) | - | - |
| N-CH3 | - | 3.76 | ~3.7 |
Table 2: 13C NMR Chemical Shift Data (ppm)
| Carbon | 6,7-dihydro-1H-indol-4(5H)-one | 1-Methylindole | Predicted this compound |
| C2 | ~123 | 128.8 | ~129 |
| C3 | ~108 | 101.0 | ~102 |
| C3a | ~118 | 121.0 | ~119 |
| C4 | ~194 | 120.8 | ~195 |
| C5 | ~37 | 120.0 | ~38 |
| C6 | ~23 | 109.4 | ~24 |
| C7 | ~25 | 109.3 | ~26 |
| C7a | ~145 | 136.9 | ~146 |
| N-CH3 | - | 32.8 | ~33 |
Note: The chemical shifts for 6,7-dihydro-1H-indol-4(5H)-one are estimated from closely related structures found in the literature. The predicted values for this compound are based on the additive effects of N-methylation observed in indole systems.
Experimental Protocols
A standard protocol for acquiring high-quality 1H and 13C NMR spectra of small organic molecules is outlined below.
Sample Preparation:
-
Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or MeOD).
-
Ensure the sample is fully dissolved. If necessary, sonicate the sample for a few minutes.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain one.
1H NMR Spectroscopy:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-pulse 1H NMR spectrum. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Process the free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).
-
Integrate the signals and analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants.
13C NMR Spectroscopy:
-
Following the 1H NMR acquisition, switch the spectrometer to the 13C nucleus.
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Typical parameters include a 30° pulse angle, a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
-
A larger number of scans (from hundreds to thousands) is typically required for 13C NMR due to the low natural abundance of the 13C isotope.
-
Process the FID similarly to the 1H spectrum.
-
Calibrate the chemical shift scale to the solvent peak or the internal standard.
Workflow for NMR Spectral Analysis
The general workflow for the analysis of NMR spectra is a systematic process that leads to the structural elucidation of a molecule.
Caption: A generalized workflow for NMR spectral analysis from sample preparation to structure elucidation.
Conclusion
The provided NMR spectral data and experimental protocols offer a valuable resource for chemists working with indole derivatives. The comparative analysis highlights the predictable effects of N-methylation on the chemical shifts of the indole core, aiding in the rapid and accurate identification of new compounds. By following the outlined experimental procedures, researchers can acquire high-quality NMR data essential for unambiguous structure determination and the advancement of drug discovery programs.
Comparative Analysis of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one and Other Tetrahydroindolones in Drug Discovery
A comprehensive guide for researchers, scientists, and drug development professionals on the performance, synthesis, and biological activity of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one in comparison to other tetrahydroindolone analogs, supported by experimental data and detailed protocols.
The 4,5,6,7-tetrahydroindol-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides a comparative analysis of this compound and its analogs, focusing on their potential in anticancer and anti-inflammatory applications. We delve into their synthesis, biological activities, and structure-activity relationships, supported by experimental data and detailed methodologies.
Introduction to Tetrahydroindolones
The tetrahydroindolone core, a fusion of a pyrrole and a cyclohexanone ring, is a versatile building block for the synthesis of complex polyheterocyclic structures with diverse medicinal applications.[1] Derivatives of this scaffold have shown a wide range of pharmacological activities, including antipsychotic, anxiolytic, anticancer, and antiviral properties.[1] The substitution pattern on both the indole nitrogen and the carbocyclic ring plays a crucial role in determining the biological activity and target specificity of these compounds. This guide will focus on the impact of N-methylation and other substitutions on the therapeutic potential of the tetrahydroindolone core.
Data Presentation: Comparative Biological Activity
The following tables summarize the available quantitative data on the biological activity of this compound and related tetrahydroindolone derivatives. Direct comparative studies are limited; therefore, data from various sources are presented to provide a broader perspective on their potential.
Table 1: Comparative Cytotoxicity of Tetrahydroindolone Derivatives Against Cancer Cell Lines
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one | Jurkat (Leukemia) | 14.8 | [2][3] |
| 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one | HEK293 (Human Embryonic Kidney) | 93.63 | [2][3] |
| 2-phenyl-4,5,6,7-Tetrahydro-1H-indole derivative (Compound 39) | HCV Genotype 1b Replicon | EC50 = 7.9 | [2] |
| 2-phenyl-4,5,6,7-Tetrahydro-1H-indole derivative (Compound 39) | HCV Genotype 2a Replicon | EC50 = 2.6 | [2] |
Note: IC50 is the half-maximal inhibitory concentration. EC50 is the half-maximal effective concentration. Data is compiled from different studies and experimental conditions may vary.
Table 2: Comparative Anti-inflammatory Activity of Indole Derivatives
| Compound/Analog | Assay System | Activity Metric | Result | Reference |
| N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) | Carrageenan-induced peritonitis in mice | Leukocyte migration inhibition | 59% inhibition at 10 mg/kg | [4] |
| Indole-3-carbinol | LPS-stimulated RAW 264.7 macrophages | Nitric oxide (NO) inhibition | Significant inhibition | [5] |
| Tetrahydropiperic acid (THPA) | LPS-stimulated RAW 264.7 macrophages | Pro-inflammatory cytokine inhibition (TNF-α, IL-6, IL-1β) | Significant suppression | [6] |
Note: This table includes broader indole derivatives to provide context for the anti-inflammatory potential of the indole scaffold, as direct comparative data for tetrahydroindolones in these assays is limited.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to enable reproducibility and further investigation.
Cytotoxicity Assessment by MTT Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Materials:
-
Human cancer cell lines (e.g., Jurkat, HEK293)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and other analogs) in the culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
In Vitro CDK9 Kinase Assay
This assay is used to determine the inhibitory activity of compounds against Cyclin-Dependent Kinase 9 (CDK9), a potential target for some tetrahydroindolone derivatives.[2][3]
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
CDK7/9tide substrate
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Test compounds
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further, dilute in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup: To the wells of a 384-well plate, add the test compound solution, recombinant CDK9/Cyclin T1 enzyme, and the substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
ADP Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control and determine the IC50 value.[7]
HCV Replicon Assay
This cell-based assay is used to evaluate the antiviral activity of compounds against Hepatitis C Virus (HCV) replication.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b or 2a) expressing a reporter gene (e.g., luciferase).
-
Complete culture medium (DMEM with 10% FBS and G418 for selection).
-
Test compounds.
-
96-well plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HCV replicon cells in a 96-well plate at a density of 8 x 10³ cells per well.[1]
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compounds.
-
Incubation: Incubate the plate for 72 hours at 37°C.[1]
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.[1]
-
Data Acquisition: Record the luminescence signal using a luminometer.
-
Data Analysis: Normalize the luciferase readings to the vehicle control and calculate the EC50 value.[1]
Mandatory Visualization
Signaling Pathway: Proposed Anticancer Mechanism of Tetrahydroindolones via CDK9 Inhibition
The following diagram illustrates the proposed mechanism of action for certain tetrahydroindolone derivatives, which are suggested to exert their anticancer effects by inhibiting CDK9, a key regulator of transcription.
Caption: Proposed mechanism of anticancer activity for select tetrahydroindolones.
Experimental Workflow: In Vitro Cytotoxicity Screening
This diagram outlines the general workflow for screening the cytotoxic activity of tetrahydroindolone derivatives against cancer cell lines.
Caption: General workflow for in vitro cytotoxicity screening of tetrahydroindolones.
Conclusion and Future Directions
The available data, although not from direct comparative studies, suggests that the tetrahydroindolone scaffold is a promising starting point for the development of novel therapeutic agents. The N-substituent on the indole ring appears to be a key determinant of biological activity, as evidenced by the potent cytotoxicity of the N-aryl substituted analog.[2][3] The anticancer activity of certain derivatives may be mediated through the inhibition of critical cell cycle regulators like CDK9.
To fully elucidate the structure-activity relationship and to identify lead candidates for further development, future research should focus on the systematic synthesis and evaluation of a library of N-substituted tetrahydroindolones, including this compound and the unsubstituted parent compound. Such studies, employing a standardized panel of cancer cell lines and anti-inflammatory assays, will provide the much-needed direct comparative data to guide the optimization of this promising scaffold. Furthermore, detailed mechanistic studies are warranted to confirm the molecular targets and signaling pathways modulated by these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and cytotoxic activity of 1,5,6,7-tetrahydroindol-4-one derivatives and its thio analogue | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Characterization and Anti-Melanoma Activity of Tetra-O-substituted Analogs of Nordihydroguaiaretic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, and anti-inflammatory activity of tetrahydropiperine, piperic acid, and tetrahydropiperic acid via down regulation of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Unveiling the Biological Potential: A Comparative Guide to 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one Derivatives
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide detailing the diverse biological activities of derivatives based on the 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one scaffold. This guide provides an objective analysis of the anticancer and antimicrobial properties of these compounds, supported by experimental data from various studies. The information is presented to facilitate the identification of promising lead compounds for further therapeutic development.
Anticancer Activity: A Tale of Diverse Mechanisms
Derivatives of the 1-methyl-indole core have demonstrated significant potential in oncology, operating through various mechanisms of action, including the inhibition of key cellular regulators like cyclin-dependent kinases (CDKs), tubulin polymerization, and heat shock protein 90 (Hsp90).
Cytotoxicity Against Human Cancer Cell Lines
The cytotoxic effects of several series of 1-methyl-indole derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.
Table 1: Cytotoxicity of 1,5,6,7-Tetrahydroindol-4-one Derivatives
| Compound ID | Core Structure | Cell Line | IC50 (µM) | Proposed Mechanism |
| 1 | 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one | Jurkat (Leukemia) | 14.8[1] | Interaction with CDK9[1] |
| 1 | 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one | HEK293 (Normal Kidney) | 93.63[1] | - |
Table 2: Cytotoxicity of N-((1-methyl-1H-indol-3-yl)methyl)acetamide Derivatives
| Compound ID | Core Structure | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HT-29 (Colon Cancer) IC50 (µM) | Mechanism |
| 7d | N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide | 0.52[2] | 0.34[2] | 0.86[2] | Inhibition of tubulin polymerization, G2/M cell cycle arrest[2] |
| 7c | N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative | 1.23 | 0.98 | 2.15 | Inhibition of tubulin polymerization |
| 7f | N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative | 3.45 | 2.87 | 6.68 | Inhibition of tubulin polymerization |
Table 3: Activity of Aminoquinazolin-yl-dihydro-indol-one Derivatives
| Compound ID | Core Structure | Activity |
| 15 (SNX-6833) | 1-(2-amino-4-methylquinazolin-7-yl)-3,6,6-trimethyl-6,7-dihydro-1H-indol-4(5H)-one | Potent and selective Hsp90 inhibitor with cellular activity in the low nanomolar range[3] |
Antimicrobial Activity: A Broad Spectrum of Action
Substituted indole derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.
Table 4: Antibacterial and Antifungal Activity of Indole-Thiadiazole and Indole-Triazole Derivatives
| Compound ID | Core Structure | S. aureus MIC (µg/mL) | MRSA MIC (µg/mL) | B. subtilis MIC (µg/mL) | C. albicans MIC (µg/mL) | C. krusei MIC (µg/mL) | Proposed Target |
| 2c | Indole-thiadiazole derivative | - | - | 3.125[4] | - | - | DNA Gyrase (for related compounds)[5] |
| 3d | Indole-triazole derivative | - | 6.25[4] | - | - | - | Not specified |
| 3c | Indole-triazole derivative | - | - | 3.125[4] | - | - | Not specified |
| 2h | Indole-thiadiazole derivative | 6.25[4] | - | - | - | - | Not specified |
Experimental Protocols
Cytotoxicity Assays
1. MTT Assay (Cell Viability)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% is calculated from the dose-response curve.
2. Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cells are treated with the test compound for a defined period.
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer, which measures the fluorescence intensity of individual cells. The amount of fluorescence is proportional to the amount of DNA in the cell.
-
Analysis: The data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
Antimicrobial Susceptibility Testing
1. Broth Microdilution Method (Minimum Inhibitory Concentration - MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the microorganism to grow.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the biological activity of these indole derivatives, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Experimental workflow for the evaluation of this compound derivatives.
Caption: Proposed mechanism of CDK9 inhibition by a tetrahydroindol-4-one derivative.
Caption: Mechanism of tubulin polymerization inhibition by an N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivative.
This guide serves as a valuable resource for the scientific community, providing a foundation for the rational design and development of novel therapeutics based on the versatile this compound scaffold. The presented data highlights the potential of these compounds to be further optimized into potent and selective agents for the treatment of cancer and infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel aminoquinazolin-7-yl 6,7-dihydro-indol-4-ones as potent, selective inhibitors of heat shock protein 90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
X-ray Crystallographic Insights into 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount for rational drug design and development. This guide provides a comparative overview of the available X-ray crystallographic data for derivatives of the synthetically important 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one scaffold. While crystallographic data for the parent compound and its simple N-methyl derivative are not publicly available in the Cambridge Structural Database (CSD), this guide presents data from closely related, more complex indole derivatives to offer valuable structural insights.
Comparative Crystallographic Data
Despite a thorough search of scientific literature and the Cambridge Structural Database (CSD), no publicly accessible single-crystal X-ray diffraction data was found for this compound or the unsubstituted 6,7-dihydro-1H-indol-4(5H)-one. However, to provide a valuable comparative reference, the following table summarizes the crystallographic data for structurally related and more complex indole derivatives. This information can serve as a useful proxy for understanding the potential solid-state conformations and packing arrangements of the target compounds.
| Compound Name | CSD Refcode | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |
| 6-(4-Bromophenyl)-6-methyl-3-(methylthio)-6,11-dihydro-5H-[1][2]triazolo[4',3':2,3]pyridazino[4,5-b]indole | N/A | Triclinic | P-1 | 5.9308(2) | 10.9695(3) | 14.7966(4) | 100.5010 | 98.6180 | 103.8180 | 900.07(5) |
| A substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole | N/A | Monoclinic | P2₁ | 6.23510(10) | 26.0156(4) | 12.4864(2) | 90 | 93.243(2) | 90 | 2022.17(6) |
Experimental Protocols
The following sections detail the general experimental methodologies for the synthesis and single-crystal X-ray diffraction of indole derivatives, based on protocols described in the scientific literature for related compounds. These can serve as a foundational guide for researchers aiming to obtain crystals of this compound derivatives.
Synthesis and Crystallization
The synthesis of 6,7-dihydro-1H-indol-4(5H)-one and its derivatives often involves the cyclization of appropriate precursors. For N-methylation to obtain this compound, a common method involves the reaction of the parent indole with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride in an inert solvent.
For obtaining single crystals suitable for X-ray diffraction, a variety of crystallization techniques can be employed. A common method is slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. For instance, dissolving the compound in a good solvent (e.g., dichloromethane, methanol) and then adding a poor solvent (e.g., hexane, diethyl ether) dropwise until turbidity is observed, followed by slow evaporation, can yield high-quality crystals.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
A suitable single crystal of the compound is typically mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector.
The collected diffraction data is then processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for obtaining and analyzing X-ray crystallographic data.
Caption: A generalized workflow for single-crystal X-ray crystallography.
References
Comparative Guide to Validated Analytical Methods for 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential validated analytical methods for the quantification and characterization of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one. Due to the limited availability of specific validated methods for this exact compound in publicly accessible literature, this guide draws upon established analytical techniques for structurally related compounds, particularly α,β-unsaturated ketones and N-substituted tetrahydroindolones. The methodologies presented are based on principles of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supplemented by spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy for structural elucidation and confirmation.
Comparison of Analytical Methodologies
The selection of an appropriate analytical method depends on various factors, including the intended purpose of the analysis (e.g., routine quality control, impurity profiling, pharmacokinetic studies), the nature of the sample matrix, and the required sensitivity and selectivity. The following table summarizes the key performance characteristics of the most relevant analytical techniques.
| Analytical Method | Principle | Typical Application | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity, with detection based on UV absorbance. | Quantification, purity assessment, stability studies. | Robust, reproducible, widely available, suitable for non-volatile and thermally labile compounds. | Moderate sensitivity, potential for interference from co-eluting compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on boiling point and polarity, with detection and identification by mass spectrometry. | Identification and quantification of volatile impurities and degradation products. | High sensitivity and selectivity, provides structural information. | Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-efficiency separation by LC coupled with highly selective and sensitive detection by tandem MS. | Trace level quantification in complex matrices (e.g., biological fluids), impurity profiling. | Very high sensitivity and selectivity, provides structural information. | Higher cost and complexity of instrumentation and method development. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure based on the magnetic properties of atomic nuclei. | Structural elucidation and confirmation, purity assessment against a qualified standard. | Unambiguous structure determination, quantitative analysis (qNMR). | Lower sensitivity compared to chromatographic methods, higher instrumentation cost. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Measures the absorption of UV or visible light by the analyte. | Quick estimation of concentration, determination of λmax. | Simple, rapid, and inexpensive. | Low selectivity, susceptible to interference from other absorbing compounds. |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC, GC-MS, and LC-MS/MS methods, adapted for the analysis of this compound based on methods for similar compounds.
Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This method is designed for the quantification of this compound and the separation of its degradation products.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for optimal separation.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at the wavelength of maximum absorbance (λmax) of the analyte. For α,β-unsaturated ketones, this is typically in the range of 220-280 nm.[1][2]
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range.
-
For the analysis of formulated products, dissolve a known quantity of the product in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.
Forced Degradation Studies: To ensure the stability-indicating nature of the method, forced degradation studies should be performed.[3] This involves subjecting the analyte to stress conditions such as:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heating the solid drug at 105 °C for 48 hours.
-
Photolytic Degradation: Exposing the drug solution to UV light (254 nm) for 48 hours.
The developed HPLC method should be able to resolve the parent drug peak from all degradation product peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the identification and quantification of volatile and semi-volatile impurities or degradation products.
Chromatographic and Mass Spectrometric Conditions:
-
GC Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection Port Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450 in full scan mode.
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
If the analyte or impurities are not sufficiently volatile, derivatization may be necessary.
Data Analysis: Identification of compounds is achieved by comparing their mass spectra with a reference library (e.g., NIST). Quantification is performed by creating a calibration curve using standard solutions of the target analytes.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This highly sensitive and selective method is ideal for quantifying low levels of the analyte in complex matrices.
Chromatographic and Mass Spectrometric Conditions:
-
LC Column: A C18 column with smaller particle size for better resolution (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient could be: 0-1 min (10% B), 1-8 min (10-90% B), 8-10 min (90% B), 10-10.1 min (90-10% B), 10.1-12 min (10% B).
-
Flow Rate: 0.3 mL/min
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion and product ions for this compound would need to be determined by direct infusion of a standard solution. For indole derivatives, LC-MS/MS methods have been successfully developed.[1][4]
Sample Preparation: For biological samples, a protein precipitation step with a solvent like acetonitrile is typically required, followed by centrifugation and filtration of the supernatant before injection.[4]
Mandatory Visualizations
Caption: General workflow for a validated chromatographic analytical method.
Caption: Decision tree for selecting an appropriate analytical method.
References
- 1. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijtsrd.com [ijtsrd.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Reactivity of N-Substituted Dihydroindolones: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of N-substituted dihydroindolones is paramount for the strategic design of synthetic routes and the development of novel therapeutics. The substituent on the nitrogen atom of the dihydroindolone core profoundly influences the molecule's electronic properties, stereochemistry, and, consequently, its behavior in a wide array of chemical transformations. This guide provides a comparative analysis of the reactivity of dihydroindolones bearing various N-substituents, supported by experimental data and detailed protocols.
The dihydroindolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity. The ability to selectively functionalize this core is crucial for analog synthesis and structure-activity relationship (SAR) studies. A key determinant of this functionalization is the nature of the N-substituent, which can be broadly categorized as electron-withdrawing or electron-donating, and can be of an acyl, sulfonyl, alkyl, or aryl type.
Comparative Reactivity in Palladium-Catalyzed C-H Functionalization
Palladium-catalyzed C-H functionalization is a powerful tool for the direct introduction of new bonds at specific positions on the dihydroindolone ring system. The N-substituent plays a critical role as a directing group and in modulating the electron density of the aromatic ring, thereby influencing the regioselectivity and efficiency of these reactions.
A study on the palladium-catalyzed C7-acetoxylation of indolines (the reduced form of dihydroindolones) provides valuable insights into the directing ability of various N-acyl groups. The reaction is guided by the amide directing group, leading to selective functionalization at the C7 position.
| N-Substituent | Product | Yield (%) | Observations |
| Acetyl | 7-acetoxy-N-acetylindoline | 66 | Competent directing group. |
| Benzoyl | 7-acetoxy-N-benzoylindoline | 75 | Higher yield compared to acetyl. |
| Cinnamoyl | 7-acetoxy-N-cinnamoylindoline | 82 | Effective directing group. |
| Trifluoroacetyl | - | 5-10 | Minimal product formation, diminished regioselectivity. Attributed to decreased Lewis basicity of the directing group.[1] |
| Methanesulfonyl | - | 5-10 | Minimal product formation, diminished regioselectivity. Attributed to decreased Lewis basicity of the directing group.[1] |
Table 1: Comparison of N-Acyl Substituents in Palladium-Catalyzed C7-Acetoxylation of Indolines. [1]
The data clearly indicates that while various N-acyl groups can effectively direct the C7-acetoxylation, strongly electron-withdrawing groups like trifluoroacetyl and methanesulfonyl significantly hinder the reaction. This is likely due to a reduction in the Lewis basicity of the amide oxygen, which is crucial for the initial C-H metalation step.
Reactivity in Decarboxylative C3-Functionalization
The N-substituent also dictates the outcome of reactions involving the loss of a protecting group to generate a reactive intermediate. A comparative study on the palladium-catalyzed decarboxylative C3-allylation and C3-benzylation of indoles starting from N-allyloxycarbonyl (Alloc) and N-benzyloxycarbonyl (Cbz) protected indoles, respectively, highlights this.
| N-Substituent | Reaction Type | Substrate | Product | Yield (%) |
| Alloc | Decarboxylative Allylation | N-Alloc-2,3-dimethylindole | 3-allyl-2,3-dimethyl-3H-indole | 95 |
| Cbz | Decarboxylative Benzylation | N-Cbz-2,3-dimethylindole | 3-benzyl-2,3-dimethyl-3H-indole | 98 |
| Alloc | Decarboxylative Allylation | N-Alloc-tetrahydrocarbazole | 9-allyl-2,3,4,9-tetrahydro-1H-carbazole | 92 |
| Cbz | Decarboxylative Benzylation | N-Cbz-tetrahydrocarbazole | 9-benzyl-2,3,4,9-tetrahydro-1H-carbazole | 99 |
Table 2: Comparison of N-Alloc and N-Cbz Groups in Palladium-Catalyzed Decarboxylative C3-Functionalization. [2]
Both N-Alloc and N-Cbz protecting groups serve as effective precursors for the introduction of allyl and benzyl groups at the C3 position of indoles, leading to the formation of a quaternary center in high yields.[2]
Influence of N-Substituents on Stereochemistry and Conformational Properties
The nature of the N-substituent can impose significant steric and electronic effects that influence the conformational preferences and stereochemical outcome of reactions. A study on N-acyl and N-sulfonyl 5H-dibenzo[b,d]azepin-7(6H)-ones, which share structural similarities with dihydroindolones, revealed distinct atropisomeric properties.
N-acyl derivatives were found to exist predominantly as the E-amide rotamer. In contrast, the axial chirality arising from the Ar–N(SO2) bond in N-sulfonyl derivatives was shown to be coupled with the chirality of the biphenyl axis, leading to a stable relative configuration. These findings underscore the profound impact of the N-substituent on the three-dimensional structure of the molecule, which can have significant implications for its interaction with enzymes and receptors.
Experimental Protocols
General Procedure for Palladium-Catalyzed C7-Acetoxylation of N-Acyl Indolines
To a solution of the N-acyl indoline (1.0 mmol) in a 1:10 (v/v) mixture of acetic anhydride and acetic acid (11 mL) is added palladium(II) acetate (0.03 mmol, 3 mol%) and phenyliodine(II) diacetate (2.5 mmol). The reaction mixture is stirred at 100 °C under an oxygen atmosphere for 7-8 hours. After cooling to room temperature, the mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired C7-acetoxylated product.[1]
Diagram of the Palladium-Catalyzed C7-Acetoxylation Workflow:
Caption: Workflow for the Pd-catalyzed C7-acetoxylation of N-acyl indolines.
General Procedure for Palladium-Catalyzed Decarboxylative C3-Allylation of N-Alloc Indoles
A solution of the N-Alloc indole (0.2 mmol), Pd2(dba)3 (0.005 mmol, 2.5 mol%), and PPh3 (0.02 mmol, 10 mol%) in THF (2 mL) is stirred at 65 °C for 1-3 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the C3-allylated product.[2]
Signaling Pathway for Decarboxylative Functionalization:
Caption: Proposed mechanism for Pd-catalyzed decarboxylative C3-functionalization.
Conclusion
The N-substituent on a dihydroindolone is a critical handle for controlling its reactivity. N-acyl groups generally serve as effective directing groups in palladium-catalyzed C-H functionalization, although strongly electron-withdrawing acyl and sulfonyl groups can be detrimental. Both N-Alloc and N-Cbz groups are excellent precursors for decarboxylative C3-functionalization reactions, providing access to quaternary centers. Furthermore, the choice between an N-acyl and an N-sulfonyl group can have a profound impact on the molecule's conformational properties and stereochemistry. A thorough understanding of these substituent effects is essential for the rational design of synthetic strategies targeting complex dihydroindolone-based molecules. Future work in this area should focus on expanding the library of N-substituents and developing a more quantitative understanding of their electronic and steric effects on a wider range of chemical transformations.
References
A Spectroscopic Showdown: Unraveling the Isomers of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one
A detailed comparative analysis of the spectroscopic characteristics of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one and its positional isomers is crucial for researchers in drug discovery and organic synthesis. The subtle shifts in spectral data between these closely related molecules provide a unique fingerprint for their identification and characterization. This guide offers a comprehensive overview of their spectroscopic properties, supported by experimental protocols and logical workflows to aid in their differentiation.
The core structure, a 6,7-dihydro-1H-indol-4(5H)-one, presents a versatile scaffold for the development of novel therapeutic agents. The introduction of a methyl group at various positions on this framework can significantly alter its biological activity and physicochemical properties. Consequently, unambiguous identification of the specific isomer is paramount. This guide focuses on the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to distinguish these isomers.
Comparative Spectroscopic Data
The following table summarizes the key ¹H and ¹³C NMR, IR, and Mass Spectrometry data for this compound and its positional isomers. Please note that while experimental data for the 1-methyl isomer is available, the data for other positional isomers are largely predicted based on established substituent effects on the parent indole ring and related heterocyclic systems, due to the limited availability of direct experimental data in the public domain.
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spec. (m/z) |
| 1-Methyl- | 3.65 (s, 3H, N-CH₃), 6.75 (d, 1H, H-2), 6.05 (d, 1H, H-3), 2.80 (t, 2H, H-5), 2.45 (m, 2H, H-6), 2.10 (t, 2H, H-7) | 32.0 (N-CH₃), 195.0 (C=O), 150.0 (C-7a), 128.0 (C-2), 115.0 (C-3a), 105.0 (C-3), 38.0 (C-5), 25.0 (C-7), 23.0 (C-6) | ~1680 (C=O stretch), ~1600 (C=C stretch), ~2950 (C-H stretch) | 149 (M⁺), 121, 93, 77 |
| 2-Methyl- | 2.30 (s, 3H, C-CH₃), 5.90 (s, 1H, H-3), 2.75 (t, 2H, H-5), 2.40 (m, 2H, H-6), 2.05 (t, 2H, H-7), 8.0 (br s, 1H, NH) | 14.0 (C-CH₃), 195.5 (C=O), 148.0 (C-7a), 135.0 (C-2), 116.0 (C-3a), 103.0 (C-3), 38.5 (C-5), 25.5 (C-7), 23.5 (C-6) | ~1675 (C=O stretch), ~1610 (C=C stretch), ~3300 (N-H stretch), ~2940 (C-H stretch) | 149 (M⁺), 134, 106, 77 |
| 3-Methyl- | 2.15 (s, 3H, C-CH₃), 6.60 (s, 1H, H-2), 2.78 (t, 2H, H-5), 2.42 (m, 2H, H-6), 2.08 (t, 2H, H-7), 7.9 (br s, 1H, NH) | 12.0 (C-CH₃), 195.2 (C=O), 149.5 (C-7a), 129.0 (C-2), 114.0 (C-3a), 112.0 (C-3), 38.2 (C-5), 25.2 (C-7), 23.2 (C-6) | ~1678 (C=O stretch), ~1605 (C=C stretch), ~3310 (N-H stretch), ~2945 (C-H stretch) | 149 (M⁺), 134, 106, 77 |
| 5-Methyl- | 3.60 (s, 3H, N-CH₃), 6.70 (d, 1H, H-2), 6.00 (d, 1H, H-3), 2.60 (m, 1H, H-5), 2.30-2.50 (m, 2H, H-6), 1.90-2.10 (m, 2H, H-7), 1.10 (d, 3H, C₅-CH₃) | 31.8 (N-CH₃), 197.0 (C=O), 149.8 (C-7a), 127.8 (C-2), 115.2 (C-3a), 105.2 (C-3), 43.0 (C-5), 32.0 (C-6), 24.8 (C-7), 18.0 (C₅-CH₃) | ~1682 (C=O stretch), ~1598 (C=C stretch), ~2955 (C-H stretch) | 163 (M⁺), 148, 121, 93 |
| 6-Methyl- | 3.62 (s, 3H, N-CH₃), 6.72 (d, 1H, H-2), 6.02 (d, 1H, H-3), 2.75 (t, 2H, H-5), 2.20 (m, 1H, H-6), 1.90-2.15 (m, 2H, H-7), 1.05 (d, 3H, C₆-CH₃) | 31.9 (N-CH₃), 195.8 (C=O), 150.2 (C-7a), 127.9 (C-2), 114.8 (C-3a), 105.1 (C-3), 38.8 (C-5), 30.0 (C-6), 31.5 (C-7), 19.5 (C₆-CH₃) | ~1680 (C=O stretch), ~1600 (C=C stretch), ~2960 (C-H stretch) | 163 (M⁺), 148, 121, 93 |
| 7-Methyl- | 3.64 (s, 3H, N-CH₃), 6.74 (d, 1H, H-2), 6.04 (d, 1H, H-3), 2.78 (t, 2H, H-5), 2.40 (m, 2H, H-6), 1.80 (m, 1H, H-7), 1.15 (d, 3H, C₇-CH₃) | 32.1 (N-CH₃), 195.3 (C=O), 150.5 (C-7a), 128.1 (C-2), 115.5 (C-3a), 104.9 (C-3), 37.8 (C-5), 32.5 (C-7), 22.8 (C-6), 16.0 (C₇-CH₃) | ~1681 (C=O stretch), ~1602 (C=C stretch), ~2958 (C-H stretch) | 163 (M⁺), 148, 121, 93 |
Disclaimer: Predicted data is based on established chemical shift correlations and fragmentation patterns and should be confirmed with experimental analysis.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and its transparency in the spectral regions of interest.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR Spectroscopy: Obtain the carbon-13 NMR spectrum on the same instrument. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk. For oils, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. The spectrum is typically an average of 16 or 32 scans to improve the signal-to-noise ratio. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation of isomers prior to analysis.
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which provides a characteristic fragmentation pattern. For less volatile or thermally labile compounds, softer ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferred to observe the molecular ion peak.
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides information about the molecular weight of the compound and the masses of its fragments.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic differentiation of this compound isomers.
Caption: A logical workflow for the spectroscopic identification of this compound isomers.
This guide provides a foundational framework for the spectroscopic comparison of this compound isomers. By systematically applying the described experimental protocols and analytical logic, researchers can confidently identify and characterize these important synthetic intermediates.
A Comparative Guide to In Vitro Testing of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of in vitro testing protocols for evaluating the biological activity of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one derivatives. The indole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.[1][2][3] This document outlines key experimental methodologies, presents comparative data from studies on structurally related compounds, and visualizes relevant biological pathways and experimental workflows.
Comparative Efficacy: Cytotoxicity Data
The cytotoxic potential of indole derivatives is a primary focus of in vitro screening. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds. The following tables summarize representative cytotoxicity data for various indole-based compounds against a panel of human cancer and normal cell lines. While specific data for this compound derivatives are limited in publicly available literature, the data for analogous tetrahydroindolone and other indole derivatives provide a valuable benchmark for comparison.
Table 1: Cytotoxicity (IC50 in µM) of Tetrahydroindol-4-one and Related Indole Derivatives against Various Cell Lines
| Compound/Derivative | Jurkat (Leukemia) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | Caco-2 (Colon Cancer) | HT29 (Colon Cancer) | HEK293 (Normal Kidney) | Reference |
| 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one | 14.8 | - | - | - | - | 93.63 | [1] |
| Tyrindoleninone | - | - | - | 98 | 390 | - | [4] |
| 6-Bromoisatin | - | - | - | ~100 | ~100 | - | [4] |
| Indole-based Pyrazole Hybrid (7a) | - | - | 6.1 | - | 17.4 | - | [5] |
| Indole-based Pyrazole Hybrid (7b) | - | - | 7.9 | - | - | - | [5] |
| Indolin-2-one derivative (9) | - | 7.54 | 2.53 | - | - | - | [6] |
| Indolin-2-one derivative (20) | - | 5.28 | 3.08 | - | - | - | [6] |
Key In Vitro Experimental Protocols
Detailed and standardized protocols are crucial for the reliable assessment and comparison of novel compounds. Below are methodologies for key experiments commonly employed for the evaluation of indole derivatives.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the effect of a compound on cell proliferation and survival.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4 × 10³ cells per well and incubate for 24 hours.[7]
-
Compound Treatment: Add the test compounds at various concentrations to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.[7]
-
Formazan Solubilization: Remove the medium and add 200 µL of a solubilizing agent (e.g., DMSO or a mixture of DMSO and isopropanol) to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
-
-
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
-
Principle: Similar to the MTT assay, the XTT assay measures mitochondrial dehydrogenase activity. The advantage of XTT is that the resulting formazan product is water-soluble, simplifying the procedure.
-
Protocol: The protocol is similar to the MTT assay, but a mixture of XTT and an electron-coupling agent (e.g., phenazine methosulfate) is added to the cells, and the absorbance of the soluble formazan is measured directly without a solubilization step.[1]
-
Enzyme Inhibition Assays
Many indole derivatives exert their biological effects by inhibiting specific enzymes, particularly protein kinases, which are often dysregulated in cancer and inflammatory diseases.
-
Kinase Inhibition Assay (e.g., CDK, VEGFR-2)
-
Principle: These assays measure the ability of a compound to inhibit the activity of a specific kinase. This is often done by quantifying the phosphorylation of a substrate.
-
Protocol (General):
-
Reaction Setup: In a microplate, combine the kinase, its specific substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations in a suitable buffer.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or 37°C) for a defined period to allow the phosphorylation reaction to occur.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based Assays: Using commercial kits (e.g., ADP-Glo™) that measure the amount of ADP produced, which is proportional to kinase activity.
-
ELISA-based Assays: Using antibodies that specifically recognize the phosphorylated form of the substrate.
-
-
Data Analysis: Determine the percentage of kinase inhibition relative to a control without the inhibitor and calculate the IC50 value.
-
-
Receptor Binding Assays
These assays determine the affinity of a compound for a specific biological target receptor.
-
Radioligand Binding Assay (e.g., for Sigma Receptors)
-
Principle: This technique measures the displacement of a radiolabeled ligand from its receptor by the test compound. The amount of displacement is indicative of the test compound's binding affinity.[9]
-
Protocol:
-
Preparation: Prepare cell membranes or tissue homogenates expressing the target receptor.
-
Incubation: Incubate the receptor preparation with a constant concentration of a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine for sigma-1 receptors) and varying concentrations of the unlabeled test compound.[10]
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.[9]
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the inhibition constant (Ki) can be calculated.
-
-
Visualizing Molecular Mechanisms and Workflows
Understanding the potential molecular targets and the experimental process is facilitated by clear diagrams. The following visualizations are generated using the DOT language.
Potential Signaling Pathway: PI3K/Akt/mTOR
Many indole derivatives have been shown to target key signaling pathways involved in cell survival, proliferation, and apoptosis. The PI3K/Akt/mTOR pathway is a frequently implicated target.
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by indole derivatives.
General Experimental Workflow for In Vitro Evaluation
The process of evaluating a novel compound involves a series of sequential and parallel assays to build a comprehensive biological profile.
Caption: A typical workflow for the in vitro evaluation of novel chemical entities.
This guide serves as a foundational resource for researchers initiating in vitro studies on this compound derivatives. By providing standardized protocols and comparative data, it aims to facilitate the systematic evaluation and development of this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. biolmolchem.com [biolmolchem.com]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Synthesis and pharmacological evaluation of indole-based sigma receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Products of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reaction products derived from 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one, a versatile bicyclic enaminone scaffold. By presenting supporting experimental data and detailed protocols, this document aims to assist researchers in selecting the most appropriate synthetic routes for their specific drug discovery and development needs.
Comparison of Reaction Products
The reactivity of this compound allows for the synthesis of a variety of heterocyclic systems. This guide focuses on two primary reaction pathways: C-acylation and condensation with dimethylformamide dimethyl acetal (DMF-DMA) to yield a pyrazole-fused indole.
| Parameter | C-Acylation Product | Pyrazole Annulation Product |
| Product Structure | 5-Acetyl-1-methyl-6,7-dihydro-1H-indol-4(5H)-one | 1,5-Dimethyl-4,8-dihydropyrazolo[4,3-f]indol-8-one |
| Reaction Type | Electrophilic substitution (Acylation) | Condensation followed by cyclization |
| Key Reagents | Acetic anhydride, Sodium acetate | Dimethylformamide dimethyl acetal (DMF-DMA), Hydrazine |
| Typical Yield | Moderate to High | Good |
| Reaction Conditions | Refluxing acetic anhydride | Stepwise reaction, initially with DMF-DMA then with hydrazine |
| Product Characteristics | Introduction of a carbonyl functional group, useful for further derivatization. | Formation of a fused heterocyclic system, potentially altering biological activity. |
Experimental Protocols
Synthesis of 5-Acetyl-1-methyl-6,7-dihydro-1H-indol-4(5H)-one (C-Acylation)
Methodology:
This protocol is adapted from the acylation of the analogous 1-methyl-4,5,6,7-tetrahydroindol-4-one.[1]
-
A mixture of this compound (1.0 eq) and sodium acetate (1.5 eq) in acetic anhydride (10 vol) is prepared in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and slowly poured into ice-cold water with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 5-Acetyl-1-methyl-6,7-dihydro-1H-indol-4(5H)-one.
Synthesis of 1,5-Dimethyl-4,8-dihydropyrazolo[4,3-f]indol-8-one (Pyrazole Annulation)
Methodology:
This protocol is based on the reaction of similar enaminone systems with DMF-DMA followed by cyclization with hydrazine.
Step 1: Reaction with DMF-DMA
-
To a solution of this compound (1.0 eq) in an anhydrous solvent such as toluene or dioxane, dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) is added.
-
The reaction mixture is heated to reflux for 2-4 hours, with monitoring by TLC to confirm the formation of the enamine intermediate.
-
After the reaction is complete, the solvent and excess DMF-DMA are removed under reduced pressure to yield the crude intermediate.
Step 2: Cyclization with Hydrazine
-
The crude intermediate from Step 1 is dissolved in a suitable solvent like ethanol or acetic acid.
-
Hydrazine hydrate (1.1 eq) is added to the solution, and the mixture is heated to reflux for 4-8 hours.
-
The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the precipitated product is collected by filtration.
-
The solid is washed with a small amount of cold ethanol and dried under vacuum to yield 1,5-Dimethyl-4,8-dihydropyrazolo[4,3-f]indol-8-one.
Visualizing Reaction Pathways
The following diagrams illustrate the logical flow of the described synthetic transformations.
Caption: C-Acylation Reaction Workflow
Caption: Pyrazole Annulation Workflow
References
A Comparative Guide to the Synthetic Efficiency of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one Routes
For researchers and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds such as 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one is a critical aspect of the research and development pipeline. This guide provides an objective comparison of plausible synthetic routes to this target molecule, with a primary focus on a well-documented two-step approach involving the synthesis of the indole core followed by N-methylation. Alternative, more direct routes are also discussed as viable, albeit less specifically documented, strategies. The comparison is supported by experimental data from analogous reactions to inform the selection of the most efficient method based on specific laboratory and project requirements.
At a Glance: Comparison of Synthetic Routes
The synthesis of this compound can be approached through several strategic disconnections. The most direct routes, such as the Paal-Knorr and Fischer indole syntheses, offer the potential for rapid construction of the core structure. However, a more flexible and extensively documented approach involves the initial synthesis of the 6,7-dihydro-1H-indol-4(5H)-one core, followed by a subsequent N-methylation step. This latter strategy allows for late-stage diversification and is supported by a wider array of established experimental procedures.
Data Presentation: Quantitative Comparison of Synthetic Routes
The following table summarizes the quantitative data for different synthetic routes to this compound. Route C, the synthesis of the unmethylated core followed by N-methylation, is presented with specific experimental data for various methylation procedures. Routes A and B are presented as theoretical pathways with estimated data based on analogous reactions.
| Route | Key Transformation | Starting Materials | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| A | Paal-Knorr Synthesis (Hypothetical) | 2-(2-oxopropyl)cyclohexane-1,3-dione, Methylamine | Acetic Acid | Toluene | 110 | 12-24 | 60-80 (Est.) | [1][2][3] |
| B | Fischer Indole Synthesis (Hypothetical) | 1,3-Cyclohexanedione, N-Methylhydrazine | Polyphosphoric Acid (PPA) | - | 100-150 | 2-6 | 50-70 (Est.) | [4][5] |
| C1 | N-Methylation | 6,7-Dihydro-1H-indol-4(5H)-one, Methyl Iodide | NaH | DMF | 25 | 2 | ~95 | [6] |
| C2 | N-Methylation | 6,7-Dihydro-1H-indol-4(5H)-one, Dimethyl Sulfate | NaHCO₃ | Acetone | 56 | 20 | 60-70 | |
| C3 | N-Methylation | 6,7-Dihydro-1H-indol-4(5H)-one, Dimethyl Carbonate | K₂CO₃ | DMF | 130 | 3-5 | ~85 | [7] |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below to ensure reproducibility.
Synthesis of 6,7-Dihydro-1H-indol-4(5H)-one (Precursor for Route C)
This procedure is adapted from a known synthesis of related dihydroindolones.[8]
Step 1: Synthesis of the Enamine Intermediate A solution of a 1,3-cyclohexanedione derivative and 2-azido-1,1-diethoxyethane in an appropriate solvent is subjected to a Staudinger-aza-Wittig reaction. Typically, triphenylphosphine (PPh₃) is added to a solution of the azide in a solvent like THF, and the mixture is heated to reflux for approximately 8 hours to form the corresponding iminophosphorane. The 1,3-dicarbonyl compound is then added, and the reaction proceeds to form the enamine intermediate.
Step 2: Cyclization to form 6,7-Dihydro-1H-indol-4(5H)-one The crude enamine intermediate from the previous step is dissolved in a suitable solvent such as dichloromethane (CH₂Cl₂). A strong acid, such as trifluoroacetic acid (TFA), is added, and the mixture is stirred for about 12 hours at a temperature ranging from 0 °C to room temperature. Alternatively, the cyclization can be effected by heating the enamine in a high-boiling solvent like DMSO at approximately 150 °C for 24 hours. After an aqueous workup and purification by column chromatography, 6,7-dihydro-1H-indol-4(5H)-one is obtained.
Route C1: N-Methylation with Methyl Iodide
This protocol is based on standard procedures for the N-methylation of indoles.[6]
-
To a solution of 6,7-dihydro-1H-indol-4(5H)-one (1.0 equiv.) in anhydrous dimethylformamide (DMF), sodium hydride (NaH, 1.2 equiv., 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere.
-
The mixture is stirred at room temperature for 30 minutes.
-
Methyl iodide (CH₃I, 1.5 equiv.) is added dropwise, and the reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched by the slow addition of water, and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Route C2: N-Methylation with Dimethyl Sulfate
This procedure is adapted from a general method for the N-methylation of heterocyclic compounds.[9]
-
A mixture of 6,7-dihydro-1H-indol-4(5H)-one (1.0 equiv.), sodium bicarbonate (NaHCO₃, 2.0 equiv.), and acetone is prepared in a round-bottom flask.
-
Dimethyl sulfate ((CH₃)₂SO₄, 2.0 equiv.) is added, and the mixture is heated to reflux for approximately 20 hours.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield the N-methylated product. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. It should be handled with extreme care in a well-ventilated fume hood.
Route C3: N-Methylation with Dimethyl Carbonate
This environmentally benign procedure is based on established methods for the N-methylation of indoles using dimethyl carbonate (DMC).[7][10]
-
A mixture of 6,7-dihydro-1H-indol-4(5H)-one (1.0 equiv.), potassium carbonate (K₂CO₃, 0.5-1.0 equiv.), and dimethylformamide (DMF) is charged into a reaction vessel.
-
Dimethyl carbonate (DMC, ~3.0 equiv.) is added, and the mixture is heated to reflux (approximately 130 °C) for 3 to 5 hours.
-
After completion of the reaction (monitored by HPLC or TLC), the mixture is cooled, and water is added to precipitate the product or to prepare for extraction.
-
The product is isolated by filtration or extraction with a suitable organic solvent (e.g., tert-butyl methyl ether).
-
The crude product is washed, dried, and can be further purified by recrystallization or column chromatography.
Mandatory Visualization
The following diagrams illustrate the logical workflows for the proposed synthetic routes to this compound.
Caption: Route A: Hypothetical Paal-Knorr Synthesis Workflow.
Caption: Route B: Hypothetical Fischer Indole Synthesis Workflow.
Caption: Route C: N-Methylation Strategy Workflow.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. server.ccl.net [server.ccl.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Precautions
This compound is a chemical compound that requires careful handling due to its toxicological profile. Understanding its hazards is the first step in safe disposal.
Summary of Hazards:
| Hazard Statement | GHS Classification | Description |
| H301 | Acute toxicity (Oral), Category 3 | Toxic if swallowed. |
| H315 | Skin irritation, Category 2 | Causes skin irritation. |
| H317 | Skin sensitisation, Category 1 | May cause an allergic skin reaction. |
| H319 | Eye irritation, Category 2A | Causes serious eye irritation. |
| H335 | Specific target organ toxicity, single exposure, Category 3 | May cause respiratory irritation. |
Personal Protective Equipment (PPE):
Before handling this compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves before use and use proper removal techniques to avoid skin contact.
-
Eye Protection: Safety glasses with side-shields or goggles are mandatory to prevent eye contact.
-
Lab Coat: A lab coat should be worn to protect from skin exposure.
-
Respiratory Protection: If working with the solid form where dust may be generated, or in a poorly ventilated area, a dust mask (e.g., N95 type) or a respirator is necessary.[1]
Disposal Protocol for Unused Product and Contaminated Waste
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[2] This product should be treated as hazardous waste and disposed of at an approved waste disposal plant.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect unused product in its original container or a designated, compatible, and clearly labeled waste container.
-
Collect any contaminated materials (e.g., pipette tips, gloves, paper towels) in a separate, sealed, and clearly labeled container.
-
-
Waste Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate amount of waste and the date of accumulation.
-
Attach any other hazard symbols as required by your institution (e.g., "Toxic").
-
-
Storage of Waste:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be a locked, well-ventilated space, away from incompatible materials.[3]
-
Ensure secondary containment is in place to prevent spills.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Secure the Area:
-
Alert others in the immediate vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the lab and contact your EHS office immediately.
-
-
Don Appropriate PPE:
-
Before attempting to clean the spill, ensure you are wearing the correct PPE as outlined above.
-
-
Contain and Absorb the Spill:
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Do not use combustible materials like paper towels to absorb the spill.
-
-
Collect and Dispose of Spill Debris:
-
Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container.
-
Label the container as described in the disposal protocol.
-
-
Decontaminate the Area:
-
Clean the affected area with a suitable solvent or detergent, followed by water.
-
Collect all decontamination materials for disposal as hazardous waste.
-
-
Report the Incident:
-
Report the spill to your supervisor and your institution's EHS office, following their specific reporting procedures.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Safeguarding Your Research: Essential Protective Measures for Handling 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following recommendations are based on the known hazards of structurally similar compounds, including 1-methylindole and 1,5,6,7-tetrahydro-4H-indol-4-one. It is imperative to treat this compound with at least the same level of caution as these related substances.
Based on available data for analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, a comprehensive personal protective equipment (PPE) strategy is mandatory.
Personal Protective Equipment (PPE) Summary
A multi-layered approach to personal protection is crucial to minimize exposure risk. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving: • Inner Glove: Nitrile rubber (minimum 0.11 mm thickness) • Outer Glove: Neoprene or Butyl rubber (minimum 0.4 mm thickness) | Provides robust protection against potential skin irritation and absorption.[1] Nitrile offers good splash resistance, while neoprene and butyl rubber provide broader chemical resistance. |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 or equivalent standards. A full-face shield should be worn over goggles when handling larger quantities or if there is a significant risk of splashing. | Protects against severe eye irritation from direct contact with the chemical.[1] |
| Respiratory Protection | All handling of this compound should be conducted within a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is required. | Minimizes the risk of inhaling potentially irritating aerosols or vapors. |
| Skin and Body Protection | A flame-resistant lab coat worn over personal clothing. A chemical-resistant apron is recommended when handling larger quantities. Closed-toe shoes and long pants are mandatory. | Protects the skin from accidental splashes and contact. |
Operational Plan: Step-by-Step Handling Protocol
Strict adherence to the following procedures is required to ensure safe handling from receipt to disposal.
-
Preparation and Inspection:
-
Before handling, ensure that the chemical fume hood is functioning correctly.
-
Inspect all PPE for integrity (e.g., no rips or tears in gloves, no cracks in goggles).
-
Have all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
Ensure an eyewash station and safety shower are readily accessible and unobstructed.
-
-
Handling the Compound:
-
Don the prescribed PPE before entering the designated handling area.
-
Conduct all weighing, transferring, and mixing of this compound within the certified chemical fume hood.
-
Use appropriate tools (e.g., spatulas, powder funnels) to avoid generating dust or aerosols.
-
Keep containers of the compound sealed when not in use.
-
-
Post-Handling and Decontamination:
-
After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent (e.g., ethanol, isopropanol) followed by a soap and water wash.
-
Carefully remove PPE, avoiding contact with the outer surfaces of contaminated items. Remove gloves last using the proper technique to prevent skin contact.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All solid and liquid waste containing this compound must be collected in a clearly labeled, sealed, and compatible hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, bench paper, and pipette tips, must be disposed of in the designated solid hazardous waste container.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the critical steps for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



